8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVYDCURGHICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461539 | |
| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-65-8 | |
| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known basic properties of this compound, including its physicochemical characteristics, potential biological activities, and relevant experimental protocols. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates predicted values and data from closely related analogs to provide a foundational understanding for researchers. The information is presented to support further investigation and application of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in drug discovery and development, particularly in the areas of oncology and neuroscience.
Physicochemical Properties
Table 1: Physicochemical Properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine and Related Compounds
| Property | 8-Methoxy-triazolo[1,5-a]pyridin-2-amine | [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | Notes |
| Molecular Formula | C₇H₈N₄O[1][4][5][6] | C₇H₉N₅O₂[7] | - |
| Molecular Weight | 164.16 g/mol [1] | 195.18 g/mol [7] | - |
| Density | 1.48 g/cm³ (predicted)[5] | Not Available | Predicted value. |
| pKa | Not Experimentally Determined | Not Experimentally Determined | The amino group and ring nitrogens are potential basic centers. pKa can be predicted using computational models. |
| Solubility | Not Experimentally Determined | Not Experimentally Determined | The methoxy and amine groups may impart some polarity, but the fused aromatic ring system suggests limited aqueous solubility. |
| Stability | Not Experimentally Determined | Not Experimentally Determined | Generally, triazolopyridine scaffolds are stable under normal laboratory conditions. Stability assays would be required to determine degradation pathways. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is not published, several general methods for the synthesis of substituted triazolo[1,5-a]pyridines can be adapted. A common approach involves the cyclization of a 2-aminopyridine derivative.
General Synthetic Approach
A plausible synthetic route for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is outlined below. This is a generalized protocol based on known syntheses of similar compounds.
Caption: Generalized synthetic workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclizing agent (e.g., cyanogen bromide, 1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
-
Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Signaling Pathways
The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While specific biological data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is scarce, its structural features suggest potential activity in several areas.
Kinase Inhibition
The triazolopyridine and related triazolopyrimidine cores are known to act as hinge-binding motifs in various protein kinases.[1] This interaction is crucial for the inhibition of kinase activity, which is often dysregulated in cancer. Therefore, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a candidate for screening against various kinase families, such as tyrosine kinases and serine/threonine kinases.
Caption: Proposed mechanism of kinase inhibition by 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Central Nervous System (CNS) Activity
Many pyridine-containing compounds exhibit activity in the central nervous system.[3] The ability of a molecule to cross the blood-brain barrier is a key determinant of its potential as a CNS therapeutic. The relatively small size and lipophilic character of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine suggest that it may have the potential to penetrate the CNS.[1] Further studies would be required to evaluate its activity on CNS targets such as neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a series of in vitro assays can be performed.
Kinase Inhibition Assay (General Protocol)
-
Assay Principle: A common method to assess kinase inhibition is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
-
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Substrate peptide
-
ATP
-
8-Methoxy-triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and ATP to the wells of the 384-well plate.
-
Add the diluted compound or DMSO (as a control) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
-
Assay Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the blood-brain barrier.
-
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Porcine brain lipid solution
-
Phosphate-buffered saline (PBS)
-
8-Methoxy-triazolo[1,5-a]pyridin-2-amine (dissolved in a suitable buffer)
-
-
Procedure:
-
Coat the filter of the donor plate with the porcine brain lipid solution.
-
Add the test compound solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time. Compounds are typically classified as having low, medium, or high permeability based on their Pe values.
Conclusion
8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a compound with significant potential for further investigation in drug discovery. While direct experimental data on its basic properties are limited, its structural similarity to known bioactive molecules, particularly kinase inhibitors and CNS-active agents, provides a strong rationale for its exploration. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its physicochemical properties and evaluate its biological activity. Further studies are warranted to fully elucidate the therapeutic potential of this promising molecule.
References
- 1. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 2. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 22. Synthesis of 2-amino- and 2-oxo-derivatives of N-alkyl-1,6-dihydro-8-azapurines from the corresponding 4-amino-5-aminomethyl-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE , Package: 50mg , Laibo Chem - Global Labor [globallabor.com.br]
- 5. This compound CAS#: 175965-65-8 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 6. [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 8-methoxy-|CAS 175965-65-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8)
An In-depth Technical Guide to 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8)
A review of available scientific literature and data for researchers, scientists, and drug development professionals.
Introduction
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with the CAS number 175965-65-8, is a heterocyclic organic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable building block in the design of bioactive molecules, particularly kinase inhibitors. This technical guide aims to provide a comprehensive overview of the available scientific and technical data for this specific compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented in Table 1. This data is primarily sourced from chemical supplier databases and safety data sheets.
| Property | Value | Source |
| CAS Number | 175965-65-8 | [2] |
| Molecular Formula | C₇H₈N₄O | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Storage Temperature | Room temperature | [2] |
Synthesis
Detailed, peer-reviewed synthetic protocols specifically for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not extensively documented. However, the synthesis of the broader class of[1][2][3]triazolo[1,5-a]pyridines is well-established. Common synthetic strategies include:
-
Cyclization of 2-aminopyridines: This is a prevalent method where a substituted 2-aminopyridine undergoes cyclization with various reagents. For instance, N-(pyridin-2-yl)formamidoximes can be cyclized under mild conditions with trifluoroacetic anhydride.
-
Oxidative N-N bond formation: This approach involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, often mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA), to form the triazole ring.
-
Copper-catalyzed reactions: Copper catalysts can be employed for the reaction of 2-aminopyridines with nitriles in the presence of an oxidant to construct the triazolopyridine core.
A plausible synthetic workflow for the preparation of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on general methods for this class of compounds, is depicted below.
Caption: A generalized synthetic pathway for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Biological Activity and Potential Applications
While specific biological data for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is scarce, the triazolopyridine scaffold is a well-recognized pharmacophore in drug discovery. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for oncology and potential treatments for central nervous system (CNS) disorders.[2]
Kinase Inhibition
The triazolopyridine core is a common feature in numerous patented kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the triazolopyridine scaffold to fit into the ATP-binding site of various kinases makes it an attractive starting point for the design of targeted therapies. It is plausible that derivatives of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine could be investigated as inhibitors of various kinases, such as:
-
Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.
-
Phosphoinositide 3-kinases (PI3Ks): PI3K inhibitors are being developed for various cancers.
-
Tyrosine Kinases: Many tyrosine kinases are oncoproteins and are major targets for cancer therapy.
Caption: A conceptual workflow for utilizing the target compound in kinase inhibitor discovery.
Central Nervous System (CNS) Applications
There are indications that 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine may possess the ability to cross the blood-brain barrier, a critical property for drugs targeting the CNS.[2] This suggests its potential as a scaffold for the development of treatments for neurological and psychiatric disorders. The triazolopyridine and related triazolopyrimidine cores have been explored for their activity against various CNS targets.
Conclusion and Future Directions
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a compound with a chemical structure that holds promise for applications in drug discovery, particularly in the fields of oncology and neuroscience. However, the currently available public information is limited, highlighting a significant gap in the scientific literature.
Future research efforts should focus on:
-
Development and publication of a detailed and optimized synthetic protocol. This would facilitate wider access and investigation of this compound by the research community.
-
Comprehensive biological screening. A systematic evaluation of its activity against a broad panel of kinases and other relevant biological targets would be invaluable.
-
In-depth pharmacokinetic and pharmacodynamic studies. Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate the CNS, would provide crucial data for its potential as a drug scaffold.
-
Exploration of its derivatization potential. Synthesizing and testing a library of analogs could uncover novel structure-activity relationships and lead to the discovery of potent and selective therapeutic agents.
References
- 1. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [1,2,4] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents [patents.google.com]
- 2. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 3. Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: Molecular Structure and Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This heterocyclic compound, belonging to the versatile triazolopyridine class, has garnered interest in medicinal chemistry due to its structural similarity to purine nucleosides and its potential as a kinase inhibitor. This document details its physicochemical properties, provides a plausible synthesis protocol, and explores its likely mechanism of action, with a focus on the Janus kinase (JAK) signaling pathway. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.
Core Molecular Structure and Properties
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system with the chemical formula C₇H₈N₄O. Its structure is characterized by a pyridine ring fused with a 1,2,4-triazole ring, with a methoxy group at position 8 and an amine group at position 2. This arrangement of nitrogen atoms makes it a potential ligand for various biological targets.
Physicochemical Data
A summary of the key physicochemical properties of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine | - |
| CAS Number | 175965-65-8 | [4] |
| Molecular Formula | C₇H₈N₄O | [5] |
| Molecular Weight | 164.16 g/mol | [5] |
| MDL Number | MFCD11520368 | [5] |
Spectral Data (Predicted)
Due to the limited availability of public experimental spectral data for this specific molecule, the following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on computational models and analysis of closely related structures.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-5 |
| ~6.8 | t | 1H | H-6 |
| ~6.5 | d | 1H | H-7 |
| ~5.5 | s (br) | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-8a |
| ~148 | C-8 |
| ~140 | C-5 |
| ~110 | C-7 |
| ~105 | C-6 |
| ~55 | -OCH₃ |
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold. A general and adaptable protocol is outlined below.
Proposed Experimental Protocol
Reaction Scheme:
Starting Materials: 2-amino-3-methoxypyridine and a suitable cyanamide derivative or a related cyclization precursor.
Step-by-step Procedure:
-
Preparation of the N-(3-methoxypyridin-2-yl)guanidine intermediate:
-
To a solution of 2-amino-3-methoxypyridine in a suitable solvent (e.g., ethanol or isopropanol), add an equimolar amount of a cyanamide derivative (e.g., N,N-dimethyl-N'-cyanoguanidine).
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Oxidative Cyclization to form the triazolopyridine ring:
-
Dissolve the purified N-(3-methoxypyridin-2-yl)guanidine intermediate in a suitable solvent (e.g., dimethylformamide or acetic acid).
-
Add an oxidizing agent, such as lead tetraacetate or (diacetoxyiodo)benzene, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water or a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Biological Activity and Mechanism of Action
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in drug discovery, known to exhibit a range of biological activities. Compounds containing this core structure have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs).[2][3][6]
Potential as a JAK2 Inhibitor
The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is vital for processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway, particularly through mutations or overactivation of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases.[6]
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on its structural similarity to known JAK2 inhibitors, is a promising candidate for targeting this kinase.[2] The triazolopyridine core can act as a hinge-binder in the ATP-binding pocket of the kinase domain, while the substituents can be tailored to enhance potency and selectivity.
JAK-STAT Signaling Pathway and Inhibition
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. CAS # 175965-65-8, 8-Methoxy-[1,2,4]triazol[1,5-a]pyridine-2-amine, 8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-ylamine - chemBlink [ww.chemblink.com]
- 5. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 6. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Mechanism of Action: A Technical Guide to 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and its Congeners
Disclaimer: As of late 2025, specific, in-depth research detailing the definitive mechanism of action for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine (CAS No. 175965-65-8) is not available in the public scientific literature. Commercial suppliers suggest its use as a synthetic intermediate in the development of kinase inhibitors for oncology and as a scaffold for central nervous system agents, owing to its predicted ability to cross the blood-brain barrier. The following guide, therefore, provides a comprehensive overview of the established and proposed mechanisms of action for the broader triazolo[1,5-a]pyridine and related triazolopyrimidine classes of compounds, offering a predictive framework for the potential biological activities of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Executive Summary
The triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Depending on the substitution pattern on the core ring system, these compounds have been shown to target a wide array of enzymes and cellular pathways. This guide synthesizes the current understanding of these mechanisms, providing researchers and drug development professionals with a foundational knowledge base for this versatile class of molecules. The potential therapeutic applications span from infectious diseases and diabetes to cancer and inflammatory disorders.
The Versatility of the Triazolo[1,5-a]pyridine Scaffold: A Survey of Known Mechanisms of Action
The biological activity of triazolo[1,5-a]pyridine derivatives is highly contingent on the nature and position of their substituents. Below, we explore the primary mechanisms of action identified for various analogs.
Enzyme Inhibition
A predominant mechanism of action for this class of compounds is the direct inhibition of key enzymes involved in various pathological processes.
-
14α-demethylase Inhibition: Certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents. These compounds act by inhibiting 14α-demethylase, a critical enzyme in the sterol biosynthesis pathway of Trypanosoma cruzi.[1] This inhibition disrupts the parasite's cell membrane integrity, leading to cell cycle arrest and eventual cell death.[1]
-
α-Glucosidase Inhibition: In the context of metabolic diseases,[1][2][4]triazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of α-glucosidase. This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: The related[1][2][3]triazolo[4,5-d]pyrimidine scaffold has been shown to produce potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is a key enzyme in epigenetic regulation, and its overexpression is implicated in various cancers. Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[4]
-
Janus Kinase (JAK) Inhibition: Analogs such as 5-Ethoxy-[1][2][4]triazolo[1,5-a]pyridin-2-amine have been reported to inhibit Janus kinases (JAK1 and JAK2). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with inflammatory and autoimmune diseases.
-
Prolyl Hydroxylase Domain (PHD) Enzyme Inhibition: The same 5-ethoxy analog also shows inhibitory activity against PHD-1. PHDs are involved in the cellular response to hypoxia, and their inhibition can have therapeutic implications in conditions like anemia and ischemia.
Modulation of Cellular Pathways and Structures
Beyond direct enzyme inhibition, triazolopyridine derivatives can also exert their effects by modulating complex cellular processes.
-
Microtubule Destabilization: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been incorporated into anticancer agents that target microtubule dynamics. These compounds can inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
-
Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonism: 5-Ethoxy-[1][2][4]triazolo[1,5-a]pyridin-2-amine has been described as an inverse agonist of RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases.
Quantitative Data for Triazolopyridine Analogs
While specific quantitative data for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine is unavailable, the following table summarizes the reported inhibitory concentrations for related compounds against their respective targets.
| Compound Class/Analog | Target | IC50/MIC | Disease Area |
| [1][2][3]Triazolo[1,5-a]pyridine derivative (Compound 16) | T. cruzi 14α-demethylase | Not specified | Chagas Disease |
| [1][2][4]Triazolo[1,5-a]pyrimidine derivative (Compound 5p) | LSD1 | 0.154 µM | Cancer |
| [1][2][3]Triazolo[4,5-d]pyrimidine derivative (Compound 27) | LSD1 | 0.564 µM | Cancer |
Postulated Signaling Pathways and Workflows
The diverse mechanisms of action of the triazolopyridine scaffold can be visualized through their impact on various signaling pathways.
Caption: Inhibition of the Sterol Biosynthesis Pathway by Triazolopyridine Analogs.
Caption: Postulated Inhibition of the JAK-STAT Signaling Pathway.
Experimental Protocols: A General Overview
Detailed experimental protocols for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine are not available. However, the characterization of related compounds typically involves the following assays:
Enzyme Inhibition Assays
-
Objective: To determine the in vitro potency of the compound against a specific enzyme.
-
General Procedure:
-
The purified recombinant enzyme is incubated with its substrate in a suitable buffer system.
-
The compound of interest is added at varying concentrations.
-
The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often using a spectrophotometric or fluorometric method.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Cell-Based Assays
-
Objective: To assess the effect of the compound on a specific cellular process or pathway.
-
General Procedure (e.g., for anticancer activity):
-
Cancer cell lines are cultured in appropriate media.
-
Cells are treated with the compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined.
-
Further mechanistic studies, such as cell cycle analysis by flow cytometry or western blotting for pathway-specific protein markers, may be conducted.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic potential of the compound in a living organism.
-
General Procedure (e.g., for a cancer xenograft model):
-
Immunocompromised mice are implanted with human tumor cells.
-
Once tumors are established, the mice are treated with the compound or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.
-
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold represents a fertile ground for the discovery of novel therapeutics. While the precise mechanism of action for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine remains to be elucidated, the extensive research on its analogs provides a strong foundation for predicting its potential biological targets. Future research should focus on the systematic biological evaluation of this specific compound to uncover its definitive mechanism of action and to explore its therapeutic potential in relevant disease models. This will likely involve broad-based screening against a panel of kinases and other enzymes, followed by in-depth cell-based and in vivo studies to validate the initial findings.
References
The Biological Versatility of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Technical Overview for Drug Discovery Professionals
An In-Depth Guide to the Potential Biological Activities, Mechanisms of Action, and Experimental Protocols Related to the 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Scaffold
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. As a key analog, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine serves as a crucial starting material in the synthesis of targeted therapeutics, particularly in the realms of oncology and neurology. Its structural features suggest a high potential for interaction with various biological targets, including protein kinases and components of the central nervous system. This technical guide provides a comprehensive overview of the documented biological activities of structurally related triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs, offering insights into the potential therapeutic applications of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities and Therapeutic Targets
While specific biological data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the biological activities of its close structural analogs provide a strong indication of its potential therapeutic applications. These activities span across several key areas of drug discovery.
Kinase Inhibition
The triazolopyridine and triazolopyrimidine cores are frequently found in potent and selective kinase inhibitors.[4] Analogs of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.
-
Janus Kinases (JAKs): Derivatives of the triazolopyridine scaffold have been identified as selective JAK1 inhibitors.[4] Filgotinib (GLPG0634), a notable example, demonstrates significant selectivity for JAK1 over other JAK isoforms.[4]
-
Casein Kinase 1δ (CK1δ): A series of 7-amino-[1][2][3]triazolo[1,5-a][1][5][6]triazines have been developed as ATP-competitive inhibitors of CK1δ, a kinase implicated in neurodegenerative diseases.[7]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to triazolo[1,5-a]pyridine, is a core component of several potent Trk inhibitors used in cancer therapy.[8][9]
The general mechanism for kinase inhibition by these compounds involves competition with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.
Neuroprotection and CNS Activity
The potential for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine to cross the blood-brain barrier makes it an attractive scaffold for CNS drug discovery.[10] Analogs have demonstrated neuroprotective effects through various mechanisms.
-
Microtubule Stabilization: Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to act as microtubule-stabilizing agents, a therapeutic strategy being explored for neurodegenerative conditions like Alzheimer's disease.[1]
-
Anticonvulsant Activity: Derivatives of[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity with low neurotoxicity in preclinical models.[2]
Antimicrobial and Other Activities
The triazolopyridine scaffold has also been investigated for its potential in treating infectious diseases and metabolic disorders.
-
Antimicrobial Activity: Various triazolopyridine derivatives have been synthesized and screened for their in vitro antimicrobial activity against a range of bacterial and fungal pathogens.[3][5][11]
-
α-Glucosidase Inhibition: A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of type 2 diabetes.[6]
Quantitative Biological Data of Analogs
The following tables summarize the quantitative biological data for various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs, providing a reference for the potential potency of derivatives of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Table 1: Kinase Inhibitory Activity of Triazolopyridine and Related Analogs
| Compound Class | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Triazolopyridine | JAK1 | 10 | Recombinant JAKs | [4] |
| 7-Amino-[1][2][3]triazolo[1,5-a][1][5][6]triazine | CK1δ | 2080 | Biochemical Assay | [7] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | <5 | Biochemical Assay | [9] |
| Pyrazolo[1,5-a]pyrimidine | TrkB | <5 | Biochemical Assay | [9] |
| Pyrazolo[1,5-a]pyrimidine | TrkC | <5 | Biochemical Assay | [9] |
Table 2: Anticonvulsant Activity of Triazolopyrimidine Analogs
| Compound | Animal Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Reference |
| Compound 5c | PTZ-induced seizures | 31.81 | >550 | 17.22 | [2] |
| Compound 5e | PTZ-induced seizures | 40.95 | 372.2 | 9.09 | [2] |
Table 3: α-Glucosidase Inhibitory Activity of Triazolopyridine Analogs
| Compound | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) | Reference |
| Compound 15j | 6.60 ± 0.09 | 750.00 ± 0.56 | [6] |
| Compound 15a | 20.32 ± 0.11 | 750.00 ± 0.56 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of triazolo[1,5-a]pyridine and related analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation of methods used to assess the inhibitory activity of compounds against protein kinases.
-
Reagents and Materials:
-
Recombinant human kinase enzyme (e.g., JAK1, CK1δ, TrkA).
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the compound dilutions to the assay wells.
-
Add the kinase enzyme and substrate solution to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60-120 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Antimicrobial Susceptibility Testing (Well Diffusion Method)
This protocol outlines a common method for screening compounds for antimicrobial activity.[5]
-
Reagents and Materials:
-
Test microorganisms (bacterial and fungal strains).
-
Mueller-Hinton agar (for bacteria) or Malt agar (for fungi).
-
Sterile broth (Mueller-Hinton for bacteria, Malt for fungi).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotics.
-
Sterile swabs and Petri dishes.
-
-
Procedure:
-
Prepare an inoculum suspension of the test microorganism in sterile broth, adjusted to a standard turbidity (e.g., 0.5 McFarland).
-
Inoculate the surface of the agar plates evenly using a sterile swab dipped in the inoculum suspension.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the test compound solution, solvent control, and positive control antibiotic into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the zone of inhibition of the test compounds to the controls to determine the antimicrobial activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of triazolo[1,5-a]pyridine analogs.
Conclusion
8-Methoxy-triazolo[1,5-a]pyridin-2-amine represents a valuable scaffold for the development of novel therapeutics. Based on the extensive research conducted on its structural analogs, this compound holds significant promise as a starting point for the design of potent and selective inhibitors of various protein kinases, as well as modulators of CNS targets. The data and protocols summarized in this guide provide a solid foundation for researchers to initiate and advance drug discovery programs centered around this versatile chemical entity. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine and its derivatives.
References
- 1. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
In-Depth Spectroscopic Analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document focuses on its established chemical identity and presents predicted spectroscopic data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.
Chemical Identity
| Property | Value |
| Chemical Name | 8-Methoxy-triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 175965-65-8 |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. These predictions are derived from the analysis of similar triazolopyridine structures and general principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Doublet | 1H | H-5 |
| ~6.8 - 7.1 | Triplet | 1H | H-6 |
| ~6.5 - 6.7 | Doublet | 1H | H-7 |
| ~6.0 - 6.3 | Broad Singlet | 2H | -NH₂ (amine) |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ (methoxy) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | C-2 (C-NH₂) |
| ~150 - 155 | C-8a |
| ~145 - 150 | C-8 (C-OCH₃) |
| ~125 - 130 | C-5 |
| ~110 - 115 | C-7 |
| ~105 - 110 | C-6 |
| ~55 - 60 | -OCH₃ (methoxy) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H stretch (amine) |
| 2950 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2950 | Medium | C-H stretch (methoxy) |
| 1620 - 1660 | Strong | C=N stretch (ring) |
| 1580 - 1620 | Strong | N-H bend (amine) |
| 1450 - 1550 | Medium | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (methoxy) |
| 1000 - 1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 164.07 | [M]⁺ (Molecular ion) |
| 149.05 | [M-CH₃]⁺ |
| 135.06 | [M-NH₂-H]⁺ |
| 121.06 | [M-C₂H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered compound directly on the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
In-depth Technical Guide: 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide aims to provide a comprehensive overview of the solubility and stability of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is intended to serve as a foundational resource for researchers working with this compound, offering available data on its physicochemical properties, along with methodologies for its characterization. Due to the limited publicly available data specifically for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, this guide also incorporates general principles and experimental approaches applicable to the broader class of triazolo[1,5-a]pyridine derivatives to provide a predictive framework.
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, and their physicochemical properties, such as solubility and stability, are critical determinants of their therapeutic potential. 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, with its specific substitution pattern, presents a unique profile that warrants detailed investigation for its application in drug development.
Physicochemical Properties
A thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data on the solubility and stability of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS Number: 175965-65-8). Chemical supplier databases list the compound but often lack detailed physicochemical information. For instance, some sources explicitly state that solubility data is not available.
Given the absence of specific data, a general understanding can be extrapolated from the structural features of the molecule and the broader family of triazolo[1,5-a]pyridines. The presence of the methoxy group is anticipated to influence its solubility profile, potentially enhancing it in certain organic solvents. The amine group and the nitrogen atoms in the triazole ring can participate in hydrogen bonding, which will affect its solubility in protic solvents.
General Experimental Protocols for Solubility and Stability Assessment
For researchers seeking to characterize 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, the following standard experimental protocols are recommended.
Solubility Determination
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Assessing the chemical stability of a compound is crucial. This can be evaluated under various conditions, including different pH values and in the presence of biological matrices.
Experimental Workflow: pH and Plasma Stability Assay
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyridine core, a fused heterocyclic system combining the structural features of triazole and pyridine, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This in-depth technical guide chronicles the discovery and historical evolution of triazolopyridine compounds, from their initial synthesis to their contemporary applications in drug discovery. It provides a comprehensive overview of key synthetic milestones, detailed experimental protocols for seminal reactions, and a quantitative analysis of the structure-activity relationships of notable derivatives. Furthermore, this guide elucidates the intricate signaling pathways modulated by triazolopyridine-based drugs, offering a molecular-level understanding of their therapeutic effects.
A Historical Overview of Triazolopyridine Chemistry
The journey of triazolopyridine compounds began in the mid-20th century, with early explorations into the synthesis of novel fused heterocyclic systems. One of the foundational methods for the preparation of the[1][2][3]triazolo[4,3-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridine with various one-carbon synthons.
A seminal contribution to the systematic synthesis and characterization of triazolopyridine systems was made by Potts and his collaborators in the 1960s. Their work laid the groundwork for a deeper understanding of the chemical reactivity and properties of these bicyclic heterocycles.[4] The initial synthetic strategies were often characterized by harsh reaction conditions, such as the use of strong acids or high temperatures, which limited the scope of compatible functional groups.
The latter half of the 20th century and the early 21st century witnessed a paradigm shift in the synthesis of triazolopyridines, driven by the demands of medicinal chemistry for milder, more efficient, and diverse synthetic routes.[5] The advent of modern synthetic methodologies, including microwave-assisted synthesis, transition metal-catalyzed cross-coupling reactions, and multi-component reactions, has revolutionized the accessibility of a vast chemical space of triazolopyridine derivatives.[5][6] These advancements have enabled the fine-tuning of the physicochemical and pharmacological properties of these compounds, leading to the discovery of potent and selective drug candidates.
A significant milestone in the history of triazolopyridines was the discovery and development of drugs like trazodone and zolpidem . Trazodone, an antidepressant first approved in 1981, features a[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core and exhibits a multi-target mechanism of action.[7][8] Zolpidem, a non-benzodiazepine hypnotic agent introduced in Europe in 1988 and approved in the US in 1992, possesses an imidazo[1,2-a]pyridine scaffold, a related but distinct heterocyclic system that shares some structural similarities with triazolopyridines.[1] The commercial success of these drugs spurred further interest in the therapeutic potential of triazolopyridine and related fused pyridine heterocyclic systems.
More recently, the triazolopyridine scaffold has been utilized in the development of targeted therapies, including kinase inhibitors and other modulators of cellular signaling. This demonstrates the enduring relevance and adaptability of this remarkable heterocyclic core in modern drug discovery.
Physicochemical and Biological Properties of Key Triazolopyridine Derivatives
The therapeutic utility of triazolopyridine compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity. The following tables summarize key quantitative data for representative triazolopyridine-based drugs and clinical candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa | Melting Point (°C) | Water Solubility |
| Trazodone | C19H22ClN5O | 371.9 | 2.68 | 6.14 (basic) | 231-234 | 0.29 g/L |
| Zolpidem | C19H21N3O | 307.4 | 2.42 | 6.2 | 196 | 23 mg/mL (as hemitartrate) |
| Filgotinib | C21H23N5O3S | 425.5 | - | - | - | - |
Table 1: Physicochemical Properties of Selected Triazolopyridine Derivatives. [7][9][10][11]
| Compound | Target(s) | IC50 / Ki (nM) | Biological Activity |
| Trazodone | 5-HT2A Receptor | Ki: 14 | Antagonist |
| 5-HT Transporter (SERT) | Ki: 160-280 | Inhibitor | |
| α1-Adrenergic Receptor | Ki: 15 | Antagonist | |
| H1 Receptor | Ki: 42 | Antagonist | |
| 5-HT1A Receptor | Ki: 118 | Partial Agonist | |
| Zolpidem | GABAA Receptor (α1 subunit) | - | Positive Allosteric Modulator |
| Filgotinib | JAK1 | IC50: 10 | Inhibitor |
| JAK2 | IC50: 28 | Inhibitor | |
| p38 MAP Kinase Inhibitor (Example) | p38α | IC50: 15-100 | Inhibitor |
| SMO Inhibitor (Example A11) | SMO (wild-type) | IC50: 270 | Inhibitor |
Table 2: Biological Activity of Selected Triazolopyridine Derivatives. [3][12][13][14][15]
Key Experimental Protocols
Classical Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core via Dehydrative Cyclization
This method represents a foundational approach to the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridine.
Reaction Scheme:
Detailed Protocol for the Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine:
-
Preparation of the Hydrazone Intermediate:
-
To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol, add benzaldehyde (1.0 eq).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which the hydrazone product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Oxidative Cyclization:
-
Suspend the prepared hydrazone (1.0 eq) in a suitable solvent, such as dichloromethane or chloroform.
-
Add an oxidizing agent, for example, N-bromosuccinimide (NBS) or (diacetoxy)iodobenzene (PIDA), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Modern Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
This protocol exemplifies a contemporary, efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine isomer.[6]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup:
-
In an oven-dried microwave vial, combine the enaminonitrile (1.0 eq) and the corresponding benzohydrazide (2.0 eq).
-
Evacuate the vial and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add dry toluene as the solvent.
-
-
Microwave Irradiation:
-
Seal the reaction vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (typically 15-60 minutes), monitoring the pressure inside the vial.
-
-
Work-up and Purification:
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of triazolopyridine derivatives stem from their ability to interact with a range of biological targets, thereby modulating key signaling pathways.
Modulation of GABAergic Neurotransmission
Certain triazolopyridine-related compounds, most notably zolpidem, exert their sedative-hypnotic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Zolpidem and similar compounds act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine (BZD) binding site. This binding event potentiates the effect of GABA, leading to enhanced inhibitory neurotransmission. The BZD binding site is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[15][16][17]
Inhibition of the JAK-STAT Signaling Pathway
A newer class of triazolopyridine derivatives, exemplified by the selective JAK1 inhibitor filgotinib, targets the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4][18] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[2][4] Triazolopyridine-based JAK inhibitors bind to the ATP-binding site of the JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream inflammatory signaling.[19] Downstream target genes of the JAK/STAT3 pathway include those involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[1][20][21]
Multi-Target Engagement of Trazodone
Trazodone's antidepressant and anxiolytic effects are attributed to its complex pharmacological profile, involving interactions with multiple neurotransmitter systems.[21][22] It is a potent antagonist of the serotonin 5-HT2A receptor, which is believed to contribute significantly to its therapeutic efficacy and is also responsible for its sedative properties through antagonism of H1 histamine and α1-adrenergic receptors.[23] Additionally, trazodone is a weak inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[22] It also acts as a partial agonist at the 5-HT1A receptor. This multifaceted mechanism of action distinguishes trazodone from more selective antidepressants like SSRIs.
Conclusion and Future Perspectives
The history of triazolopyridine compounds is a testament to the power of synthetic chemistry in driving drug discovery. From their early, academically-driven synthesis to their current status as the core of several blockbuster drugs and promising clinical candidates, triazolopyridines have demonstrated remarkable versatility. The continuous evolution of synthetic methodologies has been pivotal in unlocking the full therapeutic potential of this privileged scaffold.
Looking ahead, the exploration of novel triazolopyridine derivatives is poised to continue yielding innovative therapeutic agents. The inherent modularity of their synthesis allows for the systematic exploration of chemical space and the optimization of pharmacological profiles for a growing number of biological targets. As our understanding of the molecular basis of disease deepens, the triazolopyridine scaffold will undoubtedly remain a valuable platform for the design and development of the next generation of targeted therapies. The ongoing research into their diverse biological activities, from kinase inhibition to the modulation of protein-protein interactions, ensures that the story of triazolopyridine compounds is far from over.
References
- 1. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 11. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brimr.org [brimr.org]
- 17. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Strategic Role of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Technical Guide
The Strategic Role of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of medicinal chemistry. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. This technical guide delves into the specific and strategic importance of a key derivative, 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine , as a pivotal building block in contemporary drug discovery. While detailed biological data on this specific precursor is limited in public literature, its documented role as a crucial starting material for the synthesis of potent kinase inhibitors and central nervous system (CNS) drug candidates underscores its significance. This paper will explore the therapeutic potential of the broader class of molecules derived from this core, supported by available data on related compounds, and will provide insights into the synthetic routes and mechanistic pathways they influence.
Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is isosteric to purine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes that bind purine-based substrates, such as kinases. The versatility of this scaffold is further enhanced by the ability to introduce various substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a strategically important derivative of this scaffold. The methoxy group at the 8-position and the amine group at the 2-position serve as key functional handles for synthetic elaboration, enabling the construction of diverse chemical libraries for screening and optimization. Notably, this compound is recognized as a key starting material in the development of kinase inhibitors for oncology and in the research of drugs targeting the central nervous system, attributed to its potential to cross the blood-brain barrier[1].
Therapeutic Applications and Biological Activities
While specific bioactivity data for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not extensively published, the biological activities of the broader class of[1][2][3]triazolo[1,5-a]pyridines are well-documented, providing a strong rationale for its use in drug discovery.
Kinase Inhibition in Oncology
A significant body of research has focused on the development of[1][2][3]triazolo[1,5-a]pyridine derivatives as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
-
Janus Kinase (JAK) Inhibition: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate cell growth, proliferation, and immune responses.[1][2][3]triazolo[1,5-a]pyridine-based compounds have been successfully developed as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other cancers[4]. Structure-activity relationship (SAR) studies have revealed that substitution at the C2-amine and C8-aryl positions of the triazolopyridine core is crucial for achieving high potency and selectivity[4].
-
TGF-β Type I Receptor Kinase (ALK5) Inhibition: Transforming growth factor-beta (TGF-β) signaling is implicated in tumor progression and fibrosis. A series of 2-substituted-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles were developed as highly potent and selective ALK5 inhibitors. The[1][2][3]triazolo[1,5-a]pyridine moiety was found to be a key element for achieving high inhibitory activity and oral bioavailability[5].
Central Nervous System (CNS) Disorders
The ability of certain pyridine-containing compounds to penetrate the blood-brain barrier makes them attractive candidates for treating CNS disorders[6]. While specific CNS activity for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not detailed, related fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and screened for CNS activity, showing mild stimulant properties[7]. The physicochemical properties of the 8-methoxy derivative suggest its potential as a scaffold for CNS-active agents.
Quantitative Data on Related Compounds
To illustrate the potential of the 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold, the following table summarizes quantitative bioactivity data for representative[1][2][3]triazolo[1,5-a]pyridine derivatives.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| [1][2][3]triazolo[1,5-a]pyridine derivative (EW-7197) | ALK5 | Kinase Assay | 0.013 | [5] |
| [1][2][3]triazolo[1,5-a]pyridine derivative (CEP-33779) | JAK2 | Enzyme Assay | - | [4] |
| Pyrazolo[1,5-a]-1,3,5-triazine derivative | hCRF1 | Receptor Binding | 0.0061 | [8] |
Experimental Protocols
The following are generalized experimental protocols that are representative of the synthesis and evaluation of compounds derived from the[1][2][3]triazolo[1,5-a]pyridine scaffold.
General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
A common synthetic route to the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of 2-aminopyridines with various reagents.
Protocol: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridines from Guanidylpyridines (Adapted from Bartels et al., 2021)
-
Reaction Setup: To a solution of the appropriate guanidylpyridine in a suitable solvent (e.g., dimethylformamide), add a copper(I) bromide (CuBr) catalyst.
-
Reaction Conditions: Stir the reaction mixture under an atmosphere of air at an elevated temperature (e.g., 100-120 °C) for a specified period (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-[1][2][3]triazolo[1,5-a]pyridine.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Protocol: In Vitro Kinase Assay
-
Assay Components: Prepare a reaction mixture containing the kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Detection: Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold primarily exert their therapeutic effects by inhibiting key signaling pathways involved in disease pathogenesis.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.
Caption: The JAK-STAT signaling pathway and the point of inhibition by[1][2][3]triazolo[1,5-a]pyridine derivatives.
General Drug Discovery Workflow
The utilization of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a starting material follows a well-established drug discovery workflow.
Caption: A generalized workflow for drug discovery starting from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Conclusion
While 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily a synthetic intermediate, its role in drug discovery is of profound importance. It serves as a versatile and strategically vital scaffold for the generation of novel therapeutic agents, particularly in the highly competitive fields of oncology and CNS disorders. The extensive research into the broader class of[1][2][3]triazolo[1,5-a]pyridines provides a strong foundation for the continued exploration of derivatives of this core structure. Future research efforts focused on the synthesis and biological evaluation of novel compounds derived from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine are warranted and hold significant promise for the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [1,2,4] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents [patents.google.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a derivative of the broader triazolopyridine class, this core structure has been identified as a key pharmacophore for the development of novel therapeutics targeting a range of diseases, from cancer and diabetes to neurodegenerative disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Kinase Inhibition: A Prominent Avenue for Cancer Therapy
Triazolopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The 8-methoxy substitution on this scaffold can significantly influence binding affinity and selectivity.
Janus Kinase 2 (JAK2)
The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation, differentiation, and survival. Aberrant JAK2 activity is a hallmark of myeloproliferative neoplasms and other cancers.
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell-based Assay |
| CEP-33779 | JAK2 | 1.8 | Inhibition of pSTAT5 in HEL92 cells |
Signaling Pathway:
Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol outlines a typical method to determine the inhibitory activity of a compound against JAK2 kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the compound dilutions to the wells of a 384-well plate.
-
Add the JAK2 enzyme and substrate peptide solution to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Axl Receptor Tyrosine Kinase
Axl is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and drug resistance. Its overexpression is associated with a poor prognosis in several cancers.
Quantitative Data:
The triazolopyridine scaffold has been explored for Axl inhibition. BMS-777607 is a potent inhibitor of Axl and other related kinases.
| Compound | Target | IC50 (nM) |
| BMS-777607 | Axl | 1.1 |
Signaling Pathway:
Experimental Protocol: Axl Kinase Activity Assay
A common method to assess Axl kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human Axl kinase domain
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer
-
Test compound
-
-
Procedure:
-
Add the test compound and Axl enzyme to a microplate well.
-
Add the biotinylated substrate peptide and ATP to initiate the reaction.
-
Incubate to allow for phosphorylation of the substrate.
-
Add the europium-labeled anti-phosphotyrosine antibody and SA-APC to stop the reaction and initiate the FRET signal.
-
Read the plate on a TR-FRET-compatible reader.
-
The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the IC50 value from the dose-response curve.
-
Adenosine A2A Receptor Antagonism: A Target for Neurodegenerative Diseases and Cancer Immunotherapy
Adenosine A2A receptors are G-protein coupled receptors that are abundant in the brain and also expressed on immune cells. Antagonism of A2A receptors has shown promise in the treatment of Parkinson's disease and as a strategy to enhance anti-tumor immunity. Triazolo[1,5-c]pyrimidines, close isomers of the [1,5-a] series, are known to be potent and selective A2A receptor antagonists.
Quantitative Data:
Specific Ki values for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives are not yet widely published. However, related triazolopyrimidine structures have demonstrated high affinity.
| Scaffold | Target | Ki (nM) |
| Triazolo[1,5-c]pyrimidine derivatives | Adenosine A2A Receptor | Sub-nanomolar to low nanomolar range |
Signaling Pathway:
Experimental Protocol: Radioligand Binding Assay for A2A Receptor
This protocol describes a method to determine the binding affinity (Ki) of a compound for the adenosine A2A receptor.
-
Reagents and Materials:
-
Cell membranes expressing human adenosine A2A receptors
-
Radioligand (e.g., [3H]ZM241385 or [3H]CGS21680)
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist)
-
Assay buffer
-
Test compound
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
For determining non-specific binding, incubate a set of wells with the radioligand and the non-specific binding control.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
α-Glucosidase Inhibition: A Strategy for Type 2 Diabetes Management
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes. Recent studies have highlighted the triazolo[1,5-a]pyridine scaffold as a novel and potent α-glucosidase inhibitor.[1]
Quantitative Data:
A recent study on a series of 6-amino-2,5,7-triaryl-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitriles revealed potent α-glucosidase inhibitory activity. The presence of a methoxy group was found to enhance this activity.[5]
| Compound Derivative | Target | IC50 (µM) |
| Unsubstituted Phenyl at Ar1 (15a) | α-Glucosidase | 20.32 ± 0.11 |
| Methoxy-substituted Phenyl at Ar1 (15u) | α-Glucosidase | 14.78 ± 0.22 |
| Most Potent Derivative (15j) | α-Glucosidase | 6.60 ± 0.09 |
| Acarbose (Reference Drug) | α-Glucosidase | 750.00 ± 0.56 |
Experimental Workflow:
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2]
-
Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compound
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate and reader
-
-
Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Microtubule Stabilization: A Potential Strategy for Neurodegenerative Diseases
Microtubules are essential cytoskeletal components involved in maintaining cell structure, intracellular transport, and cell division. In neurodegenerative diseases such as Alzheimer's, microtubule instability is a key pathological feature. Compounds that can stabilize microtubules are therefore of great interest as potential therapeutics. Triazolopyrimidines have been identified as a class of microtubule-stabilizing agents.
Quantitative Data:
Logical Relationship:
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)
-
Test compound
-
Paclitaxel (positive control)
-
A spectrophotometer or fluorometer capable of monitoring turbidity or fluorescence at 340 nm or with a fluorescent reporter, respectively.
-
-
Procedure:
-
Keep all reagents on ice to prevent premature tubulin polymerization.
-
In a cuvette or microplate well, add the polymerization buffer and the test compound.
-
Add the tubulin solution to the mixture.
-
Immediately place the cuvette or plate in the spectrophotometer/fluorometer pre-warmed to 37°C.
-
Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate and extent of microtubule polymerization.
-
Compare the polymerization curves in the presence of the test compound to those of the positive and negative controls to determine its effect on tubulin assembly.
-
Conclusion
The 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. Its derivatives show significant promise as inhibitors of key kinases involved in cancer, antagonists of adenosine receptors for neurological and immunological applications, inhibitors of α-glucosidase for the management of diabetes, and as microtubule-stabilizing agents for neurodegenerative diseases. Further structure-activity relationship studies and in vivo evaluations of specifically substituted derivatives are warranted to fully elucidate their therapeutic potential and advance them towards clinical development. This guide provides a foundational understanding of the key targets and methodologies for researchers and drug development professionals working with this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine from 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, two-step synthetic protocol for the preparation of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis commences with the commercially available 3-methoxy-2-aminopyridine and proceeds through a guanidinylation reaction followed by a copper-catalyzed aerobic oxidative cyclization. This document includes detailed experimental procedures, expected analytical data, and a discussion of the potential applications of the target molecule in drug discovery, including its relevance to kinase signaling pathways.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to the purine core allows for its interaction with a variety of enzymatic targets. Specifically, 2-amino substituted[1][2][3]triazolo[1,5-a]pyridines have been identified as potent inhibitors of several protein kinases, including Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI3K), making them attractive candidates for the development of therapeutics for cancer and inflammatory diseases.[3][4][5] The target molecule, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (CAS 175965-65-8), incorporates key structural features that are often explored in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[6]
This document outlines a reliable and adaptable synthetic route to this important compound, starting from 3-methoxy-2-aminopyridine.
Synthetic Workflow
The synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is accomplished in two main steps:
-
Guanidinylation: Reaction of 3-methoxy-2-aminopyridine with a guanidinylating agent to form the intermediate, N-(3-methoxypyridin-2-yl)guanidine.
-
Oxidative Cyclization: Copper-catalyzed aerobic cyclization of the guanidine intermediate to yield the final product.
Caption: Overall synthetic workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
Step 1: Synthesis of N-(3-Methoxypyridin-2-yl)guanidine (Intermediate)
This procedure is adapted from standard methods for the guanylation of amines using 1H-pyrazole-1-carboxamidine hydrochloride.[7][8]
Materials:
-
3-Methoxy-2-aminopyridine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methoxy-2-aminopyridine (1.0 eq) in DMF or MeCN (0.2-0.5 M) is added 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).
-
Diisopropylethylamine (2.5 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water or a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford N-(3-methoxypyridin-2-yl)guanidine.
Step 2: Synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine (Final Product)
This protocol is based on the copper-catalyzed aerobic oxidative cyclization of N-pyridinylguanidines.[9]
Materials:
-
N-(3-Methoxypyridin-2-yl)guanidine
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
1,10-Phenanthroline or another suitable ligand (optional, but may improve yield)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel are added N-(3-methoxypyridin-2-yl)guanidine (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.1 eq, if used), and K₂CO₃ (2.0 eq).
-
The vessel is evacuated and backfilled with oxygen or air (this can be done using a balloon of oxygen or by leaving the reaction open to the air).
-
Anhydrous toluene or DMSO is added (0.1-0.2 M).
-
The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The reaction should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the inorganic salts and copper catalyst. The pad is washed with DCM or ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to yield 8-Methoxy-triazolo[1,5-a]pyridin-2-amine as a solid.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Methoxy-2-aminopyridine | 1H-Pyrazole-1-carboxamidine HCl, DIPEA | DMF | 60 | 18 | 70-90 |
| 2 | N-(3-Methoxypyridin-2-yl)guanidine | CuI, K₂CO₃, O₂ (Air) | Toluene | 110 | 16 | 60-85 |
Yields are estimated based on literature for similar transformations and may require optimization for this specific substrate.
Table 2: Physicochemical and Spectroscopic Data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
| Property | Value/Description |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| CAS Number | 175965-65-8 |
| 1H NMR (400 MHz, DMSO-d₆) | Expected chemical shifts (δ, ppm): 7.8-8.2 (d, 1H, H5), 6.8-7.2 (t, 1H, H6), 6.5-6.8 (d, 1H, H7), 6.0-6.4 (br s, 2H, NH₂), 3.9-4.1 (s, 3H, OCH₃). |
| 13C NMR (100 MHz, DMSO-d₆) | Expected chemical shifts (δ, ppm): 160-165 (C2-NH₂), 145-150 (C8a), 140-145 (C8-OCH₃), 130-135 (C5), 110-115 (C6), 100-105 (C7), 55-60 (OCH₃).[1][2] |
| Mass Spectrometry (ESI+) | m/z: 165.07 [M+H]⁺ (calculated) |
Note: The NMR data are predicted based on the analysis of structurally related[1][2][3]triazolo[1,5-a]pyridines and should be confirmed by experimental data.[1][2]
Biological Context and Signaling Pathways
The 2-amino-[1][2][3]triazolo[1,5-a]pyridine core is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in cell proliferation, differentiation, and immune response. The JAK2 V617F mutation is a known driver in myeloproliferative neoplasms, making it a prime therapeutic target.[5] Inhibitors based on the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold have been developed to target JAK2 specifically.[3]
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine derivative.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Aberrant activation of this pathway is common in many human cancers. The 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold has also been utilized to develop inhibitors of PI3K isoforms.[4]
By providing a versatile and functionalized core, 8-Methoxy-triazolo[1,5-a]pyridin-2-amine serves as an excellent starting point for the synthesis of compound libraries aimed at discovering novel and selective kinase inhibitors for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. 1H-Pyrazole-1-carboxamidine 99 4023-02-3 [sigmaaldrich.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Microwave-Assisted Synthesis of Triazolopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of triazolopyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2] This approach aligns with the principles of green chemistry by reducing energy consumption and solvent usage.[1][2]
Triazolopyridines are a versatile scaffold, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[3][4][5] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.[3][6][7]
I. Synthetic Protocols
This section outlines two distinct and efficient microwave-assisted protocols for the synthesis of[3][8][9]triazolo[1,5-a]pyridines.
Protocol 1: Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
This protocol describes a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation. The reaction proceeds via a tandem sequence of transamidation, nucleophilic addition to the nitrile, and subsequent condensation.[10][11]
Experimental Procedure: [10]
-
To an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol).
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to obtain the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
Experimental Workflow for Protocol 1
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of triazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal and pharmaceutical chemistry. These protocols offer environmentally benign alternatives to traditional metal-catalyzed methods, minimizing chemical hazards and simplifying purification processes.
Microwave-Mediated Synthesis from Enaminonitriles and Benzohydrazides
This method offers a rapid, efficient, and eco-friendly route to 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction under microwave irradiation. The process involves a transamidation, nucleophilic addition, and subsequent condensation, demonstrating a broad substrate scope and good functional group tolerance.[1][2]
Quantitative Data Summary
The following tables summarize the reaction outcomes for a variety of substituted enaminonitriles and benzohydrazides.
Table 1: Substrate Scope of Acylhydrazides
| Entry | R¹ (Acylhydrazide) | Time (h) | Yield (%) |
| 1 | phenyl | 3.5 | 85 |
| 2 | 4-methoxyphenyl | 4.0 | 89 |
| 3 | 4-tolyl | 3.0 | 92 |
| 4 | 4-(trifluoromethyl)phenyl | 5.5 | 75 |
| 5 | 4-nitrophenyl | 6.0 | 68 |
| 6 | 4-chlorophenyl | 7.0 | 41 |
| 7 | 4-bromophenyl | 8.0 | 43 |
| 8 | 3-methoxyphenyl | 4.5 | 81 |
| 9 | 2-methoxyphenyl | 5.0 | 76 |
| 10 | furan-2-yl | 3.0 | 88 |
| 11 | thiophen-2-yl | 3.5 | 84 |
| 12 | pyridin-4-yl | 6.0 | 52 |
Reaction conditions: 4-methoxy enaminonitrile (0.2 mmol), acyl hydrazides (0.40 mmol), dry toluene (1.5 mL), microwave heating at 140 °C.
Table 2: Substrate Scope of Enaminonitriles
| Entry | R² (Enaminonitrile) | Time (h) | Yield (%) |
| 1 | H | 4.0 | 82 |
| 2 | 4-n-Pr | 4.5 | 84 |
| 3 | 4-SMe | 5.0 | 54 |
| 4 | 2-NO₂ | 25.0 | 47 |
| 5 | 3-NO₂ | 20.0 | 51 |
| 6 | 4-NO₂ | 15.0 | 65 |
| 7 | 3-Cl | 10.0 | 71 |
| 8 | 4-F | 8.0 | 79 |
Reaction conditions: enaminonitrile (0.20 mmol), 4-methoxy benzohydrazide (0.40 mmol), dry toluene (1.5 mL), microwave heating at 140 °C.
Experimental Protocol
Materials:
-
Substituted enaminonitrile (1.0 equiv.)
-
Substituted benzohydrazide (2.0 equiv.)
-
Dry toluene
-
Microwave vial (0.5–2.0 mL)
-
Nitrogen gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethyl acetate)
Procedure:
-
To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the benzohydrazide (0.35 mmol, 2.0 equiv.).[1]
-
Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add 1.5 mL of dry toluene to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain this temperature for the time specified in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be directly purified by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate 10:1) to yield the pure 1,2,4-triazolo[1,5-a]pyridine.[1]
Experimental Workflow
Caption: Workflow for Microwave-Mediated Synthesis.
Cyclization of N-(pyrid-2-yl)formamidoximes
This protocol describes the synthesis of[1][3]triazolo[1,5-a]pyridines, particularly those without a substituent at the 2-position, through the cyclization of N-(pyrid-2-yl)formamidoximes.[4] This method proceeds under mild conditions using trifluoroacetic anhydride as a dehydrating agent.[4]
Quantitative Data Summary
Table 3: Synthesis of Triazolo[1,5-a]pyridines from N-(pyrid-2-yl)formamidoximes
| Entry | Substituent on Pyridine Ring | Reaction Time | Temperature | Yield (%) |
| 1 | H | 1 h | Room Temp | 95 |
| 2 | 6-Me | 1 h | Room Temp | 92 |
| 3 | 6-Cl | 1 h | Room Temp | 96 |
| 4 | 6-Br | 1 h | Room Temp | 94 |
| 5 | 5-Br | 1 h | Room Temp | 93 |
Experimental Protocol
Materials:
-
N-(pyrid-2-yl)formamidoxime
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
Dissolve the N-(pyrid-2-yl)formamidoxime in a suitable solvent such as acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1 hour).
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography.
Reaction Pathway
Caption: Cyclization of N-(pyrid-2-yl)formamidoxime.
Metal-Free Synthesis from 1-Amino-2-imino-pyridine Derivatives
A facile and effective microwave-assisted protocol has been developed for the synthesis of mono- and bis-[1][5][3]triazolo[1,5-a]pyridines from readily available 1-amino-2-imino-pyridine derivatives and various carboxylic acids.[3] This method proceeds efficiently with high yields and avoids the need for column chromatography.[3]
General Reaction Scheme
This protocol allows for a direct C-N bond construction and is compatible with a range of substrates, including aldehydes, phenyl isothiocyanate, and acrylonitriles, to furnish the corresponding triazolopyridines.[3]
Experimental Protocol (General)
Materials:
-
1-Amino-2-imino-pyridine derivative
-
Carboxylic acid (or other suitable substrate)
-
Microwave reactor
Procedure:
-
Combine the 1-amino-2-imino-pyridine derivative and the carboxylic acid in a microwave vial.
-
Subject the mixture to microwave irradiation. The reaction proceeds at a higher rate and with better yields compared to conventional heating.[3]
-
After the reaction is complete, the product can often be isolated without the need for column chromatography, simplifying the work-up procedure.[3]
Logical Relationship of Synthesis
Caption: Synthesis from 1-Amino-2-imino-pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Characterization of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, a heterocyclic amine of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to guide researchers in obtaining reliable and reproducible data for purity assessment, identification, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and for its quantification in various sample matrices. A reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: Reversed-Phase HPLC-UV
Objective: To determine the purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and quantify it.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components like phosphate buffer)
-
8-Methoxy-triazolo[1,5-A]pyridin-2-amine reference standard
-
Sample of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample containing 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Purity: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC-UV Analysis of a Triazolopyrimidine Analog
| Parameter | Value | Reference |
| Column | C18 monolithic column | [1] |
| Mobile Phase | Acetonitrile, water, and formic acid | [1] |
| Flow Rate | 5 mL/min | [1] |
| Detection Wavelength | Not Specified | [1] |
| Limit of Detection (LOD) | 60 - 90 µg/L | [1] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [3] |
| **Linearity (R²) ** | > 0.9949 | [1] |
| Recovery | 35 - 110% (water), 77 - 92% (soil) | [1] |
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and for the analysis of volatile impurities. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and analyze for volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5MS)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or heptafluorobutyric anhydride - HFBA)
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
-
8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent to the sample solution.
-
Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 240 °C at 10 °C/min
-
Hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 8-Methoxy-triazolo[1,5-A]pyridin-2-amine by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a spectral library for confirmation.
-
Analyze other peaks in the chromatogram to identify any volatile impurities.
-
Data Presentation: GC-MS Fragmentation of a Triazole Analog
| Ion Description | m/z Value | Relative Intensity | Possible Fragment | Reference |
| Molecular Ion [M]⁺ | Varies | High | Intact Molecule | [4] |
| [M - N₂]⁺ | M - 28 | Variable | Loss of Nitrogen | [4] |
| [M - HCN]⁺ | M - 27 | Variable | Loss of Hydrogen Cyanide | [4] |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine. Both ¹H and ¹³C NMR are crucial for this purpose.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures.
-
Data Presentation: Expected NMR Chemical Shifts for a Methoxy-Substituted Triazolopyridine Analog
While a full NMR assignment for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine is not available, the following table provides expected chemical shift ranges based on data for similar methoxy-substituted heterocyclic compounds.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic CH | 6.5 - 8.5 | d, t, m | Protons on the pyridine and triazole rings. |
| -OCH₃ | 3.8 - 4.2 | s | Methoxy group protons. |
| -NH₂ | 5.0 - 7.0 | br s | Amine protons (exchangeable with D₂O). |
| ¹³C NMR | |||
| Aromatic C | 100 - 160 | Carbons of the pyridine and triazole rings. | |
| C-O (Methoxy) | 150 - 165 | Carbon attached to the methoxy group. | |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
Logical Relationship in NMR Structural Elucidation
Caption: Logical flow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Experimental Protocol: FTIR-ATR
Objective: To identify the characteristic functional groups of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Data acquisition and processing software
Reagents and Materials:
-
8-Methoxy-triazolo[1,5-A]pyridin-2-amine sample (solid powder)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Data Presentation: Expected FTIR Absorption Bands
The following table lists the expected characteristic FTIR absorption bands for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based on typical ranges for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Stretching |
| C=N (Triazole/Pyridine) | 1600 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Methoxy) | 1000 - 1300 | Stretching |
| C-N | 1250 - 1350 | Stretching |
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR-ATR analysis.
References
- 1. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.in [ijsr.in]
- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the HPLC and NMR Analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any synthesized compound intended for further study, rigorous analytical characterization is essential to confirm its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for this purpose. HPLC is primarily used to assess the purity of the compound, while NMR provides detailed information about its molecular structure.
These application notes provide detailed protocols for the analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine using Reverse-Phase HPLC (RP-HPLC) and both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy. The methodologies are based on established analytical principles for aromatic nitrogen heterocycles.
Physicochemical Properties
| Property | Value |
| CAS Number | 175965-65-8 |
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (predicted) |
HPLC Analysis
Reverse-phase HPLC is a suitable method for determining the purity of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
All solvents should be HPLC grade and degassed prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to 8-Methoxy-triazolo[1,5-a]pyridin-2-amine relative to the total peak area of all detected peaks.
Quantitative Data: HPLC
| Analyte | Retention Time (min) | Peak Area (%) |
| 8-Methoxy-triazolo[1,5-a]pyridin-2-amine | 8.52 | >98% |
| Impurity 1 | 6.21 | <0.5% |
| Impurity 2 | 9.87 | <0.5% |
Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system, column, and conditions.
NMR Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework of the molecule.
Experimental Protocol: NMR
1. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 25 °C
4. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 180 ppm
-
Temperature: 25 °C
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
Quantitative Data: NMR
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | d, J = 7.2 Hz | 1H | H-5 |
| 7.10 | t, J = 7.0 Hz | 1H | H-6 |
| 6.80 | d, J = 6.8 Hz | 1H | H-7 |
| 6.20 | s | 2H | -NH₂ |
| 3.90 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C-2 |
| 150.0 | C-8a |
| 148.5 | C-8 |
| 128.0 | C-5 |
| 115.0 | C-7 |
| 110.0 | C-6 |
| 108.0 | C-3a |
| 55.0 | -OCH₃ |
Note: The chemical shifts and coupling constants are predicted values based on analogous structures and may vary slightly in an actual experiment.
Diagrams
Caption: Overall experimental workflow for the analysis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Caption: Logical relationship of analytical techniques for compound characterization.
Application Notes and Protocols for the Use of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis
Application Notes and Protocols for the Use of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a key heterocyclic building block in the synthesis of various kinase inhibitors.[4] Its rigid triazolopyridine scaffold serves as a valuable pharmacophore for engaging the ATP-binding site of numerous kinases. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors. The methodologies and data presented are based on established synthetic routes for analogous compounds and aim to guide researchers in the development of novel therapeutics.[2]
Kinase Targets and Signaling Pathway
The[1][2][3]triazolo[1,5-a]pyridine core has been successfully employed in the development of inhibitors for several kinase families, including Janus kinases (JAKs).[2][3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer, making JAKs attractive therapeutic targets.
Synthesis of Kinase Inhibitors from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Representative Workflow
The following section outlines a representative synthetic workflow for the preparation of a potent kinase inhibitor starting from 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This workflow is adapted from the synthesis of structurally related triazolopyridine-based JAK inhibitors.[2]
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Hypothetical)
This protocol is a plausible method for the synthesis of the starting material based on general procedures for the formation of the triazolopyridine ring system.
-
Step 1: Formation of Thiourea Intermediate. To a solution of 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 16 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate.
-
Step 2: Cyclization to form 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine. To a solution of the crude thiourea from the previous step in a mixture of ethanol and methanol, add hydroxylamine hydrochloride (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Reflux the mixture for 3 hours. After cooling to room temperature, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: Representative Synthesis of a Triazolopyridine-Based Kinase Inhibitor[2]
This protocol describes a general method for the elaboration of the 2-amino group of the triazolopyridine core, a common strategy in the synthesis of kinase inhibitors.
-
Step 1: Reductive Amination. To a suspension of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) in methanol, add a few drops of acetic acid. Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (1.5 eq) in portions and continue stirring at room temperature overnight. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the intermediate secondary amine.
-
Step 2: Amide Coupling. To a solution of the intermediate secondary amine from the previous step (1.0 eq) and a desired carboxylic acid (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). After completion, dilute the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography to afford the final kinase inhibitor.
Data Presentation: Inhibitory Activity of Representative Triazolopyridine Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of a series of triazolopyridine-based dual JAK/HDAC inhibitors, demonstrating the potential of this scaffold.[2]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| 16a | 189 | 356 | >1000 | 15.6 |
| 16b | 146 | 298 | 158 | 8.75 |
| 16c | 254 | 412 | >1000 | 12.3 |
| 19 | 165 | 278 | 25.4 | 4.29 |
Conclusion
8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the JAK family. The provided protocols and data serve as a guide for the rational design and development of novel therapeutics based on the triazolopyridine scaffold. Further optimization of the substituents on the core structure can lead to the discovery of highly potent and selective kinase inhibitors for various therapeutic applications.
References
- 1. WO2010092041A1 - [1, 2, 4] triazolo [1, 5 -a] pyridines as kinase inhibitors - Google Patents [patents.google.com]
- 2. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine [benchchem.com]
- 4. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
Application Note: A Protocol for the Development of Selective JAK2 Inhibitors from an 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Scaffold
Application Note: A Protocol for the Development of Selective JAK2 Inhibitors from an 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in mediating signal transduction for numerous cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which is essential for processes like hematopoiesis, immune cell development, and cell proliferation.[3] Dysregulation of this pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[2][4] Consequently, developing small molecule inhibitors that selectively target JAK2 has become a primary therapeutic strategy for these diseases.[4][5]
The[6][3][7]triazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for potent and selective kinase inhibitors.[8][9] This document provides a detailed protocol for the rational design, synthesis, and evaluation of novel JAK2 inhibitors starting from the lead scaffold, 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine. The protocol outlines a comprehensive workflow from chemical synthesis and structure-activity relationship (SAR) studies to in vitro biochemical and cellular assays, and finally to in vivo efficacy evaluation.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene transcription.[6][10] The pathway is initiated when a ligand, such as a cytokine, binds to its specific cell-surface receptor, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus, where they bind to specific DNA sequences to modulate the expression of target genes involved in cell survival, proliferation, and differentiation.[3][11]
Caption: The canonical JAK-STAT signaling pathway.
Overall Workflow for Inhibitor Development
The development of a novel JAK2 inhibitor is a multi-step process that begins with a promising chemical scaffold. The workflow integrates medicinal chemistry, biochemistry, and in vivo pharmacology to identify and optimize a lead candidate. The process starts with the synthesis of a library of analogues based on the core structure, followed by rigorous in vitro screening to establish a structure-activity relationship (SAR). Promising compounds are then evaluated for selectivity and cellular activity. The most potent and selective compounds advance to in vivo studies to assess their pharmacokinetic properties and efficacy in disease models.
Caption: Workflow for the development of a JAK2 inhibitor.
Experimental Protocols
Chemical Synthesis and Structure-Activity Relationship (SAR)
The core scaffold, 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine, offers multiple points for chemical modification to explore the SAR and optimize for potency and selectivity. Key positions for modification include the C5 position and the 2-amino group. Based on published literature for similar scaffolds, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups at a halogenated C5 position, while the 2-amino group can be functionalized via reductive amination or other N-arylation reactions.[1][8]
Caption: Logic for Structure-Activity Relationship (SAR) exploration.
Protocol 3.1.1: General Synthesis of C5-Aryl Derivatives This protocol is adapted from established methods for creating triazolopyridine derivatives.[1]
-
Halogenation: Brominate the 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine scaffold at the C5 position using N-Bromosuccinimide (NBS) in a suitable solvent like DMF.
-
Suzuki Coupling: To a solution of the C5-bromo intermediate (1 equivalent) and a desired arylboronic acid (1.2 equivalents) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product using silica gel column chromatography to yield the final C5-aryl substituted compound.
Table 1: Representative Structure-Activity Relationship (SAR) Data (Data is illustrative, based on general findings for this class of inhibitors)
| Compound ID | R1 Group (at C5) | R2 Group (at 2-NH) | JAK2 IC₅₀ (nM)[12] |
| LEAD-01 | H | H | 850 |
| LEAD-02 | 4-Fluorophenyl | H | 150 |
| LEAD-03 | 4-Hydroxyphenyl | H | 95 |
| LEAD-04 | Pyridin-4-yl | H | 75 |
| LEAD-05 | 4-Hydroxyphenyl | Methyl | 40 |
| LEAD-06 | 4-Hydroxyphenyl | Cyclopropylmethyl | 15 |
In Vitro Biochemical and Cellular Evaluation
Protocol 3.2.1: JAK Kinase Biochemical Assay This assay determines the direct inhibitory effect of a compound on the kinase activity of purified JAK enzymes.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., homogeneous time-resolved fluorescence - HTRF, or an ELISA-based method).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[12]
Table 2: Kinase Selectivity Profile (Data is illustrative)
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM)[12] | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK2 Selectivity (Fold vs. JAK1/3) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~1x vs JAK1, >150x vs JAK3 |
| LEAD-06 | 250 | 15 | 1800 | 950 | 16x vs JAK1, 120x vs JAK3 |
Protocol 3.2.2: Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay This assay measures the compound's ability to inhibit JAK2 signaling within a cellular context.
-
Cell Line: Use a human cell line with constitutive JAK2 activation, such as SET-2 or UKE-1, which harbor the JAK2-V617F mutation.[12]
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for 2-4 hours.
-
Lyse the cells and quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a sensitive immunoassay such as an AlphaLISA, ELISA, or Western Blot.[13]
-
-
Data Analysis: Normalize the pSTAT5 signal to the total STAT5 signal. Calculate the percent inhibition of pSTAT5 phosphorylation relative to a DMSO control and determine the cellular IC₅₀ value.[13]
Table 3: Cellular Activity (Data is illustrative)
| Compound ID | SET-2 pSTAT5 IC₅₀ (nM)[12] | Ba/F3-JAK2V617F Proliferation IC₅₀ (nM) |
| Ruxolitinib | ~200 | ~150 |
| LEAD-06 | 130 | 110 |
In Vivo Evaluation
Protocol 3.3.1: In Vivo Efficacy in a Mouse Xenograft Model This protocol evaluates the anti-tumor efficacy of a lead compound in a mouse model of MPN.[13]
-
Model: Establish a murine model of JAK2-driven myeloproliferative disease by subcutaneously or intravenously transplanting JAK2-activated cell lines (e.g., SET-2) into immunodeficient mice (e.g., BALB/c nude mice).[13]
-
Dosing: Once tumors are established (e.g., ~100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., LEAD-06) and a positive control (e.g., Ruxolitinib) orally once or twice daily for 21-28 days.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly. Disease progression can also be monitored using bioluminescent imaging if using luciferase-expressing cell lines.[13]
-
Endpoint Analysis: At the end of the study, collect tumors and tissues for analysis. Assess target engagement by measuring pSTAT5 levels in tumor lysates. Evaluate splenomegaly and conduct histopathology on spleen and liver tissues.[13]
Conclusion
This document provides a comprehensive framework for the discovery and preclinical development of novel JAK2 inhibitors based on the 8-Methoxy-[6][3][7]triazolo[1,5-a]pyridin-2-amine scaffold. By systematically applying the described synthetic strategies and experimental protocols, researchers can efficiently navigate the iterative process of lead optimization. The structured workflow, from initial SAR exploration and in vitro characterization to in vivo efficacy testing, is designed to identify potent, selective, and orally bioavailable JAK2 inhibitors with the potential for clinical development in the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 8-Methoxy-triazolo[1,5-A]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds. While specific neuropharmacological data for this exact molecule is limited in publicly available literature, the triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential in treating various disorders of the central nervous system (CNS). This document provides an overview of the potential applications of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in neuropharmacology, based on the activities of structurally related compounds. It also includes detailed protocols for key experiments to facilitate the investigation of its neuropharmacological profile. One source suggests that this compound is an important intermediate in the synthesis of kinase inhibitors for cancer therapy and in the research of drugs for the central nervous system[1].
Potential Neuropharmacological Applications
Based on the known activities of the triazolo[1,5-a]pyridine core, 8-Methoxy-triazolo[1,5-A]pyridin-2-amine could be a valuable tool for research in the following areas:
-
Adenosine Receptor Antagonism: Triazolopyrimidine derivatives have been identified as potent antagonists of adenosine A1 and A2A receptors.[2][3][4][5][6] A2A receptor antagonists are of particular interest for the treatment of neurodegenerative conditions such as Parkinson's disease, as they can modulate dopaminergic neurotransmission.[4] Dual A2A/A1 receptor antagonists are being explored for their therapeutic potential in ischemic stroke.[3]
-
GABAA Receptor Modulation: Several compounds with the triazolo[1,5-a]pyrimidine scaffold have been shown to act as positive allosteric modulators of the GABAA receptor.[7][8][9][10] This suggests potential applications as anxiolytics, sedatives, or anticonvulsants.
-
Kinase Inhibition: The triazolopyridine scaffold is present in numerous kinase inhibitors.[11][12][13][14] In the context of neuropharmacology, inhibitors of kinases such as Tropomyosin Receptor Kinase (Trk) are being investigated for the treatment of pain and neurodegenerative diseases.[12]
-
Microtubule Stabilization: Certain 1,2,4-triazolo[1,5-a]pyrimidines have been shown to possess microtubule-stabilizing properties.[15] This mechanism is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, where microtubule destabilization is a key pathological feature.
Data Presentation
The following tables summarize quantitative data for representative triazolo[1,5-a]pyridine derivatives from the literature, illustrating the potential potency and selectivity of this chemical class.
Table 1: Adenosine Receptor Binding Affinity of Pyridone-Substituted Triazolopyrimidine Derivatives [3]
| Compound | Ar Group | A2A Ki (nM) | A1 Ki (nM) | A2B/A2A Selectivity | A3/A2A Selectivity |
| 1a | Furan | 5.58 | 24.2 | 88-fold | 1575-fold |
| 1b | Pyridine | 62.4 | 84.6 | >16-fold | >16-fold |
| 1c | Thiazole | 62.4 | 84.6 | >16-fold | >16-fold |
| 1d | 5-methylthiazole | 43.8 | 21.9 | >22-fold | >22-fold |
Table 2: Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [12] |
| Compound 9 | TrkA | 1.7 | [12] |
| Compound 21b | ALK5 | 18 | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological profile of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is designed to determine the binding affinity of the test compound for the human adenosine A2A receptor.
Materials:
-
HEK293 cell membranes expressing the human adenosine A2A receptor.
-
[3H]ZM241385 (radioligand).
-
Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).
-
NECA (non-selective adenosine receptor agonist, for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration ~2 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of NECA (final concentration 10 µM).
-
Add 50 µL of the cell membrane preparation (final concentration ~5-10 µg of protein per well).
-
Incubate the plate at 25°C for 90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: Electrophysiological Assay for GABAA Receptor Modulation
This protocol uses the two-electrode voltage-clamp technique in Xenopus laevis oocytes to assess the modulatory effects of the test compound on GABAA receptor function.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).
-
GABA (gamma-aminobutyric acid).
-
Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).
-
Oocyte Ringer's solution (OR-2).
-
Two-electrode voltage-clamp setup.
Procedure:
-
Inject the GABAA receptor subunit cRNAs into the cytoplasm of stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days at 18°C in OR-2 solution.
-
Place an oocyte in the recording chamber and perfuse with OR-2.
-
Clamp the oocyte membrane potential at -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control current response.
-
After a washout period, co-apply the same concentration of GABA with the test compound at various concentrations.
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage potentiation or inhibition of the GABA-evoked current.
-
Construct a concentration-response curve to determine the EC50 or IC50 of the test compound.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of the test compound against a specific kinase (e.g., TrkA).
Materials:
-
Recombinant human kinase (e.g., TrkA).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Test compound (8-Methoxy-triazolo[1,5-A]pyridin-2-amine).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
White, opaque 96-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the neuropharmacological investigation of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Caption: Adenosine A1 and A2A receptor signaling pathways.
Caption: Drug discovery workflow for a novel compound.
Caption: Mechanism of GABAA receptor positive allosteric modulation.
References
- 1. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 2. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of native GABA(A) receptor activity by triazolo 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays Using Triazolopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] A significant area of research has focused on the development of triazolopyridine analogs as inhibitors of various protein kinases.[2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, the identification and characterization of novel kinase inhibitors are of great interest in drug discovery.
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of triazolopyridine derivatives against a target kinase, using the p38 MAP kinase as a representative example. The protocol is based on the widely used ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5]
Featured Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical cascade involved in cellular responses to environmental stress and inflammation.[1] Environmental stressors and inflammatory cytokines activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAP kinase.[1] The activation of p38 is mediated by a kinase cascade involving MAP Kinase Kinase Kinases (MAP3Ks or MEKKs) and MAP Kinase Kinases (MAP2Ks or MKKs).[6][7] Specifically, MKK3 and MKK6 are the primary upstream kinases that phosphorylate and activate p38.[8] Once activated, p38 phosphorylates various downstream targets, including transcription factors such as ATF-2 and MEF2, and other kinases like MAPKAPK-2 (MK2).[7][8] This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Triazolopyridine derivatives can act as inhibitors of p38 kinase activity, thereby blocking this inflammatory signaling cascade.[1]
Caption: The p38 MAP kinase signaling pathway and the inhibitory action of triazolopyridine derivatives.
Data Presentation: Structure-Activity Relationship (SAR) of Triazolopyridine Derivatives as p38α Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of triazolopyridine-based p38α inhibitors. The data illustrates how chemical modifications to the C4 aryl group and the triazole side-chain of the triazolopyridine scaffold can significantly impact their inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50).[1]
| Compound ID | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM)[1] |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]
Experimental Protocols
In Vitro Kinase Assay Protocol (ADP-Glo™)
This protocol describes a method for determining the IC50 value of triazolopyridine derivatives against a target kinase, such as p38α MAP kinase, using the ADP-Glo™ Kinase Assay.[3][9]
Materials and Reagents:
-
Purified recombinant kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., ATF2)[3]
-
Triazolopyridine derivatives (test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
Experimental Workflow:
Caption: General workflow for the in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of the triazolopyridine derivatives in 100% DMSO and create serial dilutions. The final DMSO concentration in the assay should be kept below 1%.[3]
-
Dilute the active kinase enzyme and the substrate to their final desired concentrations in the Kinase Assay Buffer.[3]
-
Prepare an ATP solution in the Kinase Assay Buffer.
-
-
Assay Plate Setup (384-well format):
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™ Assay):
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[3]
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for another 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.[3]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[3]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays: Evaluating 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Analogs
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocyclic structure recognized for its significant value in medicinal chemistry, partly due to its structural similarity to purine bases.[4] Derivatives of this scaffold have shown a wide range of biological activities and are being explored for the treatment of various diseases.[5] Specifically, 8-Methoxy-triazolo[1,5-A]pyridin-2-amine and its analogs are used as key precursors in the synthesis of kinase inhibitors for cancer therapy.[6] Compounds from the broader triazolopyridine class have been identified as potential inhibitors of kinases such as Janus kinase (JAK1, JAK2) and receptor tyrosine kinases like AXL, which are implicated in proliferative diseases.[4]
These application notes provide detailed protocols for a panel of essential cell-based assays to characterize the biological effects of novel 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs, focusing on their potential as anticancer agents. The assays described will enable researchers to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of key cellular signaling pathways.
General Experimental Workflow
The initial characterization of novel analogs typically follows a structured workflow, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies for the most potent compounds.
Cell Viability Assay (MTT/MTS)
Application Note: Cell viability assays are fundamental for determining the cytotoxic or anti-proliferative effects of chemical compounds. The MTT and MTS assays are reliable, colorimetric methods that measure the metabolic activity of a cell population, which correlates with the number of viable cells.[7] In these assays, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (yellow) to a formazan product (purple/colored).[3][8] A decrease in metabolic activity after treatment with an analog indicates a reduction in cell viability. This assay is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]
Protocol: MTT Cell Viability Assay This protocol is adapted from established methods.[9][10]
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 100 µL of SDS/HCl mixture or pure DMSO)[10]
-
Selected cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[11]
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Remove the medium from the wells and add 100 µL of medium containing the desired final concentrations of the analogs. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[3][7]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[3][10]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Analog | Cell Line | IC50 (µM) after 48h |
| Compound A | MCF-7 | 9.5 |
| Compound A | HCT-116 | 13.1 |
| Compound B | MCF-7 | 25.4 |
| Compound B | HCT-116 | 31.2 |
| 5-Fluorouracil | MCF-7 | 15.8 |
| 5-Fluorouracil | HCT-116 | 18.3 |
| Table 1: Example data summary for cell viability assays. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. |
Apoptosis Assay (Annexin V/PI Staining)
Application Note: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[12][13] This dual-staining method, analyzed by flow cytometry, distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol: Annexin V/PI Apoptosis Assay This protocol is based on standard flow cytometry procedures for apoptosis.[1][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the analogs at concentrations around their IC50 values for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, first collect the culture medium (containing floating apoptotic cells), then detach the remaining cells with trypsin. Combine both populations to ensure all apoptotic cells are collected.[13]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13] Use unstained and single-stained controls for setting compensation and gates.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative (Bottom Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Bottom Right Quadrant).[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top Right Quadrant).[13]
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
| Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| Analog A (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Analog B (25 µM) | 60.3 ± 4.2 | 20.5 ± 2.2 | 19.2 ± 2.5 |
| Table 2: Example data from apoptosis analysis by flow cytometry after 24h treatment. |
Cell Cycle Analysis
Application Note: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis. Flow cytometry analysis of DNA content is a widely used technique to assess the cell cycle distribution of a population.[14] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[14][15] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Protocol: Cell Cycle Analysis by PI Staining This protocol is a standard method for preparing cells for DNA content analysis.[14][16][17]
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PI/RNase staining solution (containing Propidium Iodide and RNase A in PBS)[17]
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with analogs as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Storage: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.[15]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14][17]
-
Incubation: Incubate the tubes for 15-30 minutes at room temperature or 37°C, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution from the DNA content histogram.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| Analog A (10 µM) | 25.2 ± 3.3 | 15.8 ± 1.9 | 59.0 ± 4.5 |
| Analog B (25 µM) | 58.9 ± 5.0 | 25.6 ± 3.1 | 15.5 ± 2.2 |
| Table 3: Example data for cell cycle distribution analysis after 24h treatment. Analog A shows a significant arrest in the G2/M phase. |
Cell-Based Kinase Inhibition Assay
Application Note: Since triazolopyridine derivatives are often developed as kinase inhibitors, it is critical to assess their impact on relevant signaling pathways within the cell.[4][6] Dysregulation of kinase signaling, such as the PI3K/Akt or MAPK/ERK pathways, is a hallmark of many cancers.[18] A common method to assess the inhibition of a specific kinase is to measure the phosphorylation state of its direct downstream substrate using Western blotting. A reduction in the phosphorylated form of a target protein in response to treatment with an analog indicates inhibition of the upstream kinase.
Protocol: Western Blot for Phospho-Protein Levels
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well or 10 cm dishes. Once they reach 70-80% confluency, treat them with the analogs for a short period (e.g., 1-6 hours) to observe direct effects on signaling. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities using image analysis software. Express the level of the phosphorylated protein as a ratio to the total protein.
Data Presentation:
| Treatment | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 |
| Analog A (1 µM) | 0.35 | 0.89 |
| Analog A (5 µM) | 0.12 | 0.65 |
| Table 4: Example data for cell-based kinase inhibition. Ratios are normalized to the vehicle control. |
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazolo[1,5-a]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize triazolo[1,5-a]pyridines is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in the synthesis of triazolo[1,5-a]pyridines and can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminopyridine or the corresponding nitrile or amide, can significantly interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired triazolopyridine.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters that can dramatically influence the reaction outcome.
-
Recommendation: A systematic optimization of reaction conditions is advised. Start by running small-scale trial reactions to identify the optimal temperature, time, and concentration for your specific substrates. Some reactions may require elevated temperatures to proceed efficiently, while others might necessitate milder conditions to prevent byproduct formation.[1]
-
-
Catalyst Activity (if applicable): For copper-catalyzed syntheses, the activity of the catalyst is crucial. The catalyst can be deactivated by impurities or may require specific conditions for activation.
-
Recommendation: Ensure the copper catalyst is fresh or properly activated. The choice of the copper salt (e.g., CuBr, Cu(OAc)2) and ligands can also impact the yield.[2] Consider screening different copper sources and ligands to find the optimal catalytic system for your reaction.
-
-
Solvent Effects: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can influence the reaction pathway. For instance, in some PIFA-mediated syntheses, hexafluoroisopropanol (HFIP) has been shown to provide superior yields compared to other solvents.[3]
-
Recommendation: Perform a solvent screen to identify the most suitable solvent for your specific reaction. Common solvents for triazolopyridine synthesis include toluene, DMF, and DMSO.[1]
-
-
Atmosphere: Some synthetic routes, particularly those involving oxidative cyclization, are sensitive to atmospheric conditions.
-
Recommendation: If your reaction is air-sensitive, employ proper inert atmosphere techniques using nitrogen or argon. Conversely, some copper-catalyzed reactions may require air as the oxidant.[4]
-
Issue 2: Formation of Side Products and Purification Challenges
Question: I am observing multiple spots on my TLC analysis, indicating the formation of byproducts, and I'm facing difficulties in purifying my target triazolo[1,5-a]pyridine. What are common side reactions and effective purification strategies?
Answer: The formation of byproducts is a frequent challenge, complicating the purification process.
-
Common Side Reactions:
-
Isomer Formation: In some synthetic routes, the formation of the isomeric[1][4][5]triazolo[4,3-a]pyridine can occur. This isomer can sometimes undergo a Dimroth rearrangement to the desired [1,5-a] isomer under acidic or basic conditions, but this is not always guaranteed and may require specific conditions to proceed efficiently.[6][7][8]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the corresponding amidine or hydrazone, leading to a mixture of starting materials and the desired product.
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and the formation of various impurities.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying triazolo[1,5-a]pyridines. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The basic nature of the pyridine ring can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[9]
-
Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of triazolopyridines include ethanol, methanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the triazolopyridine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product re-extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of triazolo[1,5-a]pyridines?
A1: The most common precursors for the synthesis of triazolo[1,5-a]pyridines are:
-
2-Aminopyridines: These are widely used and can react with various reagents like nitriles, formamidoximes, or undergo multi-step sequences to form the triazole ring.[4][5]
-
N-(pyridin-2-yl)benzimidamides: These are key intermediates in several modern synthetic methods, particularly those involving oxidative N-N bond formation.[3][4]
-
Enaminonitriles: These can undergo tandem reactions with benzohydrazides to yield triazolo[1,5-a]pyridines, often under catalyst-free and microwave-assisted conditions.[1]
Q2: My synthesis of a substituted triazolo[1,5-a]pyridine is not working. How do substituents on the pyridine ring affect the reaction?
A2: The electronic nature of the substituents on the pyridine ring can have a significant impact on the reaction.
-
Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the pyridine nitrogen, which can facilitate the cyclization step in many reaction mechanisms.
-
Electron-withdrawing groups (EWGs) on the pyridine ring can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down or inhibiting the cyclization. In some cases, EWGs can facilitate other reaction pathways, such as the Dimroth rearrangement, by activating the pyridine ring for nucleophilic attack.[6]
Q3: I am considering a copper-catalyzed synthesis. What are the key parameters to optimize?
A3: For copper-catalyzed syntheses of triazolo[1,5-a]pyridines, the following parameters are crucial for optimization:
-
Copper Source: Different copper salts (e.g., CuI, CuBr, Cu(OAc)2) can exhibit varying catalytic activity.
-
Ligand: The choice of ligand, if any, can significantly influence the reaction's efficiency and selectivity.
-
Base: The type and amount of base used are critical for the reaction to proceed.
-
Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the reaction temperature.
-
Atmosphere: As mentioned earlier, some reactions require an inert atmosphere, while others utilize atmospheric oxygen as the oxidant.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenyl[1][4][5]triazolo[1,5-a]pyridine
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | 2-Aminopyridine, Benzonitrile | CuBr (10 mol%) | Toluene | 120 | 24 | 85 | [2] |
| PIFA-Mediated | N-(pyridin-2-yl)benzimidamide | PIFA (1.2 equiv) | HFIP | Room Temp | 0.5 | 96 | [3] |
| I2/KI-Mediated | N-(pyridin-2-yl)benzimidamide | I2 (1.2 equiv), KI (1.5 equiv) | DMSO | 100 | 1 | 92 | [10] |
| Microwave (catalyst-free) | Enaminonitrile, Benzohydrazide | None | Toluene | 140 | 3 | 89 | [1] |
Experimental Protocols
Protocol 1: PIFA-Mediated Synthesis of 2-Phenyl[1][4][5]triazolo[1,5-a]pyridine [3]
-
To a solution of N-(pyridin-2-yl)benzimidamide (0.5 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) was added phenyliodine bis(trifluoroacetate) (PIFA, 0.6 mmol, 1.2 equiv.).
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of 2-Aryl-[1][4][5]triazolo[1,5-a]pyridines [1]
-
In an oven-dried microwave vial, add the corresponding enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv).
-
The vial is sealed and evacuated and backfilled with nitrogen three times.
-
Dry toluene is added via syringe.
-
The reaction mixture is subjected to microwave irradiation at 140 °C for the specified time (typically 1-3 hours).
-
After cooling to room temperature, the reaction mixture is directly purified by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of triazolo[1,5-a]pyridines.
Caption: A logical workflow for troubleshooting low yields in triazolopyridine synthesis.
Caption: The Dimroth rearrangement pathway from [4,3-a] to the [1,5-a] isomer.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines [organic-chemistry.org]
Technical Support Center: 8-Methoxy-triazolo[1,5-a]pyridin-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine that influence its purification?
A1: The purification of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is influenced by several structural features:
-
Polarity: The presence of the amine group and the nitrogen atoms in the triazolopyridine ring system makes the molecule polar. This polarity dictates its solubility and interaction with chromatographic stationary phases.
-
Basicity: The amine group and pyridine nitrogen atom are basic, which can lead to strong interactions with acidic silica gel, potentially causing peak tailing during column chromatography.
-
Aromaticity: The fused aromatic ring system can lead to pi-pi stacking interactions, which may influence crystal packing during recrystallization.
-
Methoxy Group: The electron-donating methoxy group can influence the overall polarity and reactivity of the molecule.
Q2: What are the common impurities expected during the synthesis of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine?
A2: Common impurities may include unreacted starting materials, reagents, and side-products from the synthetic route. Depending on the synthesis, potential impurities could be starting pyridines or triazoles. Side-products from incomplete cyclization or rearrangement are also possible.
Q3: How can I assess the purity of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Guides
Column Chromatography
Q1: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?
A1: Peak tailing is a common issue when purifying basic compounds like 8-Methoxy-triazolo[1,5-a]pyridin-2-amine on standard silica gel. This is often due to strong interactions between the basic amine groups and acidic silanol groups on the silica surface.
Solutions:
-
Use a basic modifier: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (TEA) or ammonia in methanol. A typical starting point is 0.1-1% TEA in your mobile phase.
-
Deactivate the silica gel: You can use silica gel that has been treated to reduce its acidity.
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for purification.
Q2: I'm not getting good separation between my product and a closely related impurity. What can I do?
A2: Achieving good separation between structurally similar compounds can be challenging.
Solutions:
-
Optimize the solvent system: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
-
Try a different solvent system: Sometimes changing the solvents entirely can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
Use a longer column: Increasing the column length provides more surface area for interaction, which can enhance separation.
-
Dry loading: If your compound is not very soluble in the column eluent, dry loading it onto a small amount of silica can lead to a sharper band and better separation.[1]
| Parameter | Recommendation for Polar Amines |
| Stationary Phase | Silica Gel (can be deactivated), Alumina (neutral or basic), or Reverse-Phase C18 |
| Mobile Phase (Normal Phase) | Dichloromethane/Methanol, Ethyl Acetate/Methanol, Chloroform/Methanol |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide |
| Loading Technique | Dry loading is often preferred for polar compounds with limited solubility in the eluent.[1] |
Recrystallization
Q1: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection Strategy:
-
"Like dissolves like": Since 8-Methoxy-triazolo[1,5-a]pyridin-2-amine is a polar molecule, polar solvents are a good starting point.
-
Test a range of solvents: Use small amounts of your crude product to test solubility in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water).
-
Consider solvent pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, methanol/diethyl ether, or acetone/hexane.[2]
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.
Solutions:
-
Slower cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Use a more dilute solution: Add more of the "good" solvent to prevent supersaturation.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.
| Solvent/Solvent System | General Suitability for Polar Heterocycles |
| Ethanol | Often a good starting point. |
| Methanol | Similar to ethanol, good for polar compounds. |
| Isopropanol | Can be a good alternative to ethanol or methanol. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Ethanol/Water | A common and effective solvent pair for polar compounds. |
| Acetone/Hexane | A polar/non-polar pair that can work well.[2] |
High-Performance Liquid Chromatography (HPLC)
Q1: I'm observing broad or tailing peaks for my compound during reverse-phase HPLC. What is the cause and how can I improve it?
A1: Similar to column chromatography, peak tailing in reverse-phase HPLC for basic compounds is often due to interactions with residual silanol groups on the C18 stationary phase.
Solutions:
-
Use an acidic mobile phase modifier: Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase (typically at 0.1%) will protonate the amine groups on your compound and suppress the interaction with silanols, leading to sharper peaks.[3]
-
Use a column with end-capping: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 column.
-
Optimize the pH of the mobile phase: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact peak shape. For a basic compound, a lower pH (e.g., 2-3) will ensure the amine is protonated.
Q2: How do I choose the initial conditions for developing an HPLC purification method?
A2: A good starting point for method development is crucial for efficient purification.
Recommended Starting Conditions:
| Parameter | Recommended Starting Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 150 mm (analytical) or larger for preparative. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or 0.1% FA |
| Gradient | Start with a broad gradient, for example, 5-95% B over 20 minutes, to determine the approximate elution time. Then, optimize with a shallower gradient around the elution point of your compound.[3] |
| Flow Rate | 1 mL/min for a 4.6 mm ID column. |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy). |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude 8-Methoxy-triazolo[1,5-a]pyridin-2-amine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Start the elution with the chosen mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude 8-Methoxy-triazolo[1,5-a]pyridin-2-amine to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
General Protocol for Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) and filter it through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatography: Run the optimized gradient method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents, often by lyophilization (freeze-drying) if the solvents are water/acetonitrile or water/methanol based.
Visualizations
Caption: General purification workflow for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Triazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines?
Commonly used starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines are 2-hydrazinopyridine and various aldehydes or acyl compounds.[2][4] One straightforward approach involves the condensation of 2-hydrazinopyridine with aldehydes, followed by an oxidative cyclization step.[4]
Q2: Which catalysts are typically employed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines?
A variety of catalysts can be used for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. Copper-based catalysts, such as copper(I) bromide (CuBr), are frequently used in oxidative cyclization reactions.[5][6] Other catalytic systems include palladium-based catalysts for cross-coupling reactions and ceric ammonium nitrate (CAN) for oxidative cyclizations.[7][8] Interestingly, catalyst-free methods under microwave irradiation have also been developed, offering a greener alternative.[5]
Q3: Can triazolopyridine synthesis be performed under microwave irradiation?
Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing triazolopyridines.[3][5] It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been successfully achieved using microwave irradiation.[3]
Q4: What are the key isomers of triazolopyridine and how are they synthesized?
The two most common isomers are[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine.[8]
-
[1][2][3]triazolo[4,3-a]pyridines are often synthesized from 2-chloropyridine and a hydrazide, or from 2-hydrazinopyridine and an aldehyde followed by cyclization.[7]
-
[1][2][3]triazolo[1,5-a]pyridines are commonly prepared from 2-aminopyridine derivatives through various cyclization strategies, often involving oxidative N-N bond formation.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For some reactions, increasing the temperature can enhance the reaction rate and yield. For instance, in a microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, increasing the temperature from 100°C to 140°C significantly improved the yield.[3] However, for other reactions, lower temperatures might be necessary to prevent side reactions. |
| Inappropriate Solvent | The choice of solvent is critical. A solvent that does not fully solubilize the reactants or is not suitable for the reaction temperature can lead to poor yields. Experiment with a range of solvents with varying polarities. For example, in a specific synthesis, toluene was found to be superior to solvents like THF, DMSO, or ethanol.[3] |
| Incorrect Reactant Stoichiometry | The ratio of reactants can greatly influence the outcome. If a low yield is observed, try varying the equivalents of the limiting reagent. In one study, increasing the amount of the benzohydrazide derivative from 1.0 to 2.0 equivalents drastically improved the product yield.[3] |
| Inefficient Catalyst | The choice of catalyst and its loading are crucial. If a catalyzed reaction is underperforming, consider screening different catalysts known for similar transformations. For example, various copper and palladium catalysts have been reported for triazolopyridine synthesis.[7][9] In some cases, a catalyst-free approach under microwave conditions might be more efficient.[5] |
Problem 2: Presence of Significant Impurities or By-products
| Possible Cause | Suggested Solution |
| Side Reactions | Unwanted side reactions can compete with the desired product formation. For example, in the synthesis of a carboxylated triazolopyridine, dimerization of a starting material and other undesired transformations of intermediates were observed as by-products in a batch reaction.[1] Changing the reaction setup, such as moving to a flow chemistry process, can sometimes minimize the formation of these by-products by allowing for better control over reaction parameters like residence time and stoichiometry.[1] |
| Incomplete Reaction | If the reaction has not gone to completion, the starting materials will be present as impurities. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup. |
| Degradation of Product | The desired product might be unstable under the reaction or workup conditions. Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time) or a modified workup procedure. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If the product and by-products have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for chromatography or consider alternative purification techniques like recrystallization or preparative HPLC. |
| Product is an Oil | If the product oils out during purification, it can be difficult to handle. Try dissolving the oil in a small amount of a suitable solvent and triturating with a non-polar solvent like hexane to induce precipitation. |
| Product is a Stubborn Solid Emulsion during Workup | Emulsions can form during the extractive workup, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Microwave-Mediated Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | No Reaction |
| 3 | DMSO | 120 | 24 | No Reaction |
| 4 | EtOH | 120 | 24 | No Reaction |
| 5 | Pyridine | 120 | 12 | 76 |
| 6 | Xylene | 120 | 12 | 69 |
| 7 | Toluene | 140 (Microwave) | 3 | 89 |
| 8 | Toluene | 100 (Microwave) | 5 | 78 |
Reaction conditions: enaminonitrile (1.0 equiv.), 4-methoxybenzohydrazide (2.0 equiv.), solvent.
Experimental Protocols
General Procedure for the Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [3]
A mixture of the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents) in dry toluene is subjected to microwave irradiation at 140°C for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualization
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. For thermally sensitive reactions, a catalyst might be necessary to achieve full conversion under milder conditions.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.
-
Solution: Experiment with a range of temperatures. For instance, in related triazolopyridine syntheses, temperatures can range from ambient to reflux. A systematic optimization study is recommended.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the corresponding aminopyridine or the cyclizing agent, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify their identity and purity by NMR and melting point analysis.
-
-
Moisture in the Reaction: The presence of water can hydrolyze sensitive reagents and intermediates.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use.
-
Q2: I am observing the formation of significant impurities alongside my desired product. How can I minimize their formation?
A2: Impurity formation is a common challenge. Here are some strategies to address it:
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway.
-
Solution: Adjusting the reaction temperature can often favor the desired reaction. Lowering the temperature may reduce the rate of side reactions. The order of addition of reagents can also be critical; for instance, adding a reactive cyclizing agent slowly to the aminopyridine solution can minimize polymerization or dimer formation.
-
-
Isomer Formation: In some triazolopyridine syntheses, the formation of regioisomers is possible.
-
Solution: The choice of cyclizing agent and reaction conditions can influence regioselectivity. Review the literature for reagents known to favor the desired [1,5-a] isomer. Post-reaction purification via column chromatography with a carefully selected solvent system is crucial for separating isomers.
-
-
Decomposition: The product or intermediates might be unstable under the reaction conditions.
-
Solution: As mentioned, optimizing the reaction time and temperature is key. If the product is sensitive to air or light, work-up and purification should be performed accordingly.
-
Q3: The purification of the final product is proving difficult. What purification strategies are most effective?
A3: Purification can be challenging due to the polarity and potential for multiple nitrogen-containing species.
-
Column Chromatography: This is the most common method for purifying triazolopyridine derivatives.
-
Tips: Use a silica gel stationary phase. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization can be an excellent final purification step.
-
Tips: Experiment with different solvent systems. Common solvents for recrystallizing nitrogen-containing heterocycles include ethanol, methanol, acetonitrile, or mixtures with water.
-
-
Acid-Base Extraction: Exploiting the basic nature of the amine group can be a useful pre-purification step.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can effectively remove non-basic impurities.
-
Experimental Protocols and Data
This section provides a general synthetic workflow and a table summarizing reaction conditions from related syntheses that can be adapted and optimized for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
General Synthetic Workflow
A common approach to synthesizing the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of a 2-aminopyridine derivative. For 8-Methoxy-triazolo[1,5-A]pyridin-2-amine, a plausible precursor is 2,3-diamino-x-methoxypyridine, which would then be cyclized. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine.
Comparison of Reaction Conditions for Triazolopyridine Synthesis
The following table summarizes various conditions reported for the synthesis of substituted triazolo[1,5-a]pyridines, which can serve as a starting point for optimizing the synthesis of the target compound.
| Starting Material | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(pyridin-2-yl)benzimidamides | PIFA | Dichloromethane | Room Temp | 0.5 - 2 | 75 - 95 | [Journal of Organic Chemistry, 2014, 79, 4687-4693] |
| 2-Aminopyridines | Nitriles, CuBr | Toluene | 120 | 24 | 60 - 85 | [Journal of the American Chemical Society, 2009, 131, 15080-15081] |
| Enaminonitriles | Benzohydrazides | Toluene (Microwave) | 140 | 0.25 - 0.5 | 70 - 93 | [Molecules, 2024, 29(4), 894] |
| N-aryl amidines | I2/KI | Dichloromethane | Room Temp | 1 - 4 | 80 - 96 | [Organic Letters, 2015, 17, 18, 4562-4565] |
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing and resolving common issues during the synthesis.
Caption: A logical flowchart to troubleshoot common synthesis issues.
References
Side product formation in triazolopyridine synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of triazolopyridines, with a focus on side product formation and mitigation strategies.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Isomer,[1][2][3]triazolo[1,5-a]pyridine, during[1][2][3]triazolo[4,3-a]pyridine Synthesis
Symptoms:
-
The NMR spectrum of the product shows unexpected peaks, suggesting the presence of a different isomer.
-
The melting point of the product is different from the expected value for the [4,3-a] isomer.
-
Mass spectrometry confirms the correct mass for a triazolopyridine, but TLC or HPLC shows multiple spots/peaks.
Possible Cause: The formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer can occur through a Dimroth rearrangement, especially under harsh reaction conditions or when using electron-deficient 2-hydrazinopyridines.
Mitigation Strategies:
-
Control Reaction Temperature: Avoid high temperatures that can promote the Dimroth rearrangement. Microwave-assisted synthesis can sometimes offer better control over temperature and reaction time.[1]
-
Choice of Reagents: The use of milder cyclization reagents can prevent the rearrangement. For instance, a modified Mitsunobu reaction has been used to synthesize[1][2][3]triazolo[4,3-a]pyridines under mild conditions.
-
Substituent Effects: Be aware that electron-withdrawing groups on the pyridine ring can make the rearrangement more favorable.
Experimental Protocol: Modified Mitsunobu Reaction for[1][2][3]triazolo[4,3-a]pyridine Synthesis
-
To a solution of the corresponding N'-acyl-2-hydrazinopyridine (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired[1][2][3]triazolo[4,3-a]pyridine.
Issue 2: Triazole Ring Opening and Loss of Nitrogen
Symptoms:
-
Mass spectrometry data shows fragments corresponding to the loss of N₂ (28 Da).
-
Formation of pyridyl derivatives or indolizines as byproducts.
-
Low yield of the desired triazolopyridine.
Possible Causes:
-
Reaction with Metals: Certain transition metals, such as palladium, can catalyze the opening of the triazole ring.[2][4]
-
Thermal Decomposition: High temperatures can lead to the thermal decomposition of some triazolopyridine isomers, particularly[1][2][4]triazolo[1,5-a]pyridines, which can exist in equilibrium with an open-chain diazo form.[2]
-
Mass Spectrometry Conditions: The high energy conditions in a mass spectrometer can induce fragmentation and loss of nitrogen.[2]
Mitigation Strategies:
-
Avoid Harsh Metal Catalysts: If possible, choose synthetic routes that do not require harsh metal catalysts known to cause ring opening.
-
Optimize Reaction Temperature: Carefully control the reaction temperature to avoid thermal decomposition.
-
Purification: If ring-opened side products are formed, they can often be separated from the desired product by column chromatography due to differences in polarity.
Experimental Protocol: Purification by Column Chromatography
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Load the solution onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by TLC to isolate the desired triazolopyridine from the less polar ring-opened byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dechlorinated side product in my reaction. What is the likely cause and how can I minimize it?
A1: The formation of dechlorinated side products can occur through a radical disproportionation mechanism, particularly in reactions involving radical intermediates. To minimize this, you can try to:
-
Reduce Reaction Time: Shorter reaction times can limit the exposure of the product to conditions that promote side reactions.
-
Optimize Radical Initiator Concentration: If using a radical initiator, titrating its concentration may help to reduce the formation of unwanted byproducts.
-
Purification: Dechlorinated products can typically be separated from the desired chlorinated product by column chromatography due to their different polarities.
Q2: My reaction to synthesize a substituted triazolopyridine is giving a very low yield, and I suspect photodegradation. How can I address this?
A2: Photodegradation can be a significant issue in photoredox catalysis. To mitigate this:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to minimize exposure to light.
-
Reduce Reaction Time: As with other side reactions, minimizing the reaction time can reduce the extent of photodegradation.
-
Optimize Light Source: Ensure you are using the correct wavelength and intensity of light for your specific photocatalyst to maximize the desired reaction and minimize side reactions.
Q3: How can I improve the yield of my desired[1][2][3]triazolo[1,5-a]pyridine and reduce side products?
A3: The yield of[1][2][3]triazolo[1,5-a]pyridines can be highly dependent on the reaction conditions. Based on a microwave-assisted, catalyst-free synthesis from enaminonitriles and benzohydrazides, the following conditions were found to be optimal:
-
Stoichiometry: Using a 2:1 molar ratio of benzohydrazide to enaminonitrile was found to be crucial for maximizing the yield.
-
Temperature: Microwave heating at 140°C provided the best results in terms of yield and reaction time.[1]
-
Solvent: Toluene was found to be an effective solvent for this transformation.[1]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of a[1][2][3]triazolo[1,5-a]pyridine [1]
| Entry | Reactant Ratio (Benzohydrazide:Enaminonitrile) | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 2:1 | 120 (reflux) | 24 h | 83 |
| 2 | 2:1 | 140 (microwave) | 3 h | 89 |
| 3 | 1.5:1 | 140 (microwave) | 3 h | 51 |
| 4 | 1:1 | 140 (microwave) | 3 h | 27 |
| 5 | 2:1 | 100 (microwave) | 3 h | lower yield |
| 6 | 2:1 | 160 (microwave) | 90 min | 81 |
Experimental Workflow
References
Technical Support Center: Enhancing the Solubility of Triazolopyridine-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of triazolopyridine-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many triazolopyridine-based kinase inhibitors exhibit poor aqueous solubility?
A1: Triazolopyridine-based kinase inhibitors, like many other small molecule kinase inhibitors, are often designed to bind to the ATP-binding pocket of kinases. This binding site is typically hydrophobic. Consequently, the inhibitor molecules themselves are often lipophilic (fat-soluble) to achieve high binding affinity, which inherently leads to low solubility in aqueous solutions. Many of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility and, for Class II, high permeability.
Q2: My triazolopyridine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?
A2: This common issue, often called "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.
To prevent this, you can try the following:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, as higher concentrations can be toxic to cells and affect enzyme activity.
-
Use a pre-warmed buffer: Pre-warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.
-
Gentle sonication: If precipitation occurs, gentle sonication of the solution in a bath sonicator may help to redissolve the compound.
-
Employ solubility-enhancing formulations: For in vivo studies and some in vitro experiments, consider using formulation strategies such as solid dispersions, lipophilic salts, or co-crystals, as detailed in the troubleshooting guides below.
Q3: What are the primary signaling pathways targeted by triazolopyridine-based kinase inhibitors?
A3: Triazolopyridine scaffolds are versatile and have been incorporated into inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases. Two of the most prominent pathways are:
-
JAK-STAT Signaling Pathway: Many triazolopyridine-based inhibitors, such as filgotinib, are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT pathway. This pathway is crucial for cytokine signaling and is often dysregulated in autoimmune diseases and cancers.
-
Wnt/β-catenin Signaling Pathway: Some triazolopyridine derivatives have been developed to inhibit components of the Wnt/β-catenin pathway. This pathway is fundamental in embryonic development and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.
Troubleshooting Guides: Enhancing Solubility
This section provides detailed guides for common solubility enhancement techniques, including experimental protocols and expected outcomes.
Guide 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions involve dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level. The amorphous form of the drug has a higher free energy state than its crystalline counterpart, leading to increased apparent solubility and dissolution rates.
Issue: My triazolopyridine compound has very low aqueous solubility, limiting its oral bioavailability in animal models.
Solution: Prepare an amorphous solid dispersion using spray drying or hot-melt extrusion.
| Kinase Inhibitor (Class) | Polymer Carrier | Drug:Polymer Ratio (w/w) | Method | Fold Increase in Aqueous Solubility | Reference |
| Nilotinib (Tyrosine Kinase Inhibitor) | Soluplus® | 1:7 | Spray Drying | ~630-fold | [1] |
| Ibrutinib (BTK Inhibitor) | Copovidone | 1:4 to 1:1.5 | Hot-Melt Extrusion | >70% drug release in FaSSIF vs. crystalline form | [2] |
1. Spray Drying
This method involves dissolving the drug and a polymer in a suitable solvent and then rapidly evaporating the solvent by spraying the solution into a hot drying gas.
-
Materials:
-
Triazolopyridine-based kinase inhibitor
-
Polymer carrier (e.g., Soluplus®, povidone, copovidone)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer apparatus
-
-
Procedure:
-
Dissolve the triazolopyridine inhibitor and the chosen polymer in the organic solvent to create a feed solution. The solid content in the solution is typically between 5-10%.[3]
-
Pump the feed solution through the nozzle of the spray dryer.
-
Atomize the solution into fine droplets inside the drying chamber, which is heated to a specific inlet temperature.
-
The rapid evaporation of the solvent from the droplets results in the formation of a dry powder.[4]
-
Collect the resulting amorphous solid dispersion powder using a cyclone separator.[3]
-
Characterize the amorphous nature of the drug in the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
2. Hot-Melt Extrusion (HME)
HME is a solvent-free process where the drug and polymer are mixed and heated, and the molten mixture is then forced through a die.
-
Materials:
-
Triazolopyridine-based kinase inhibitor
-
Thermoplastic polymer (e.g., copovidone, Soluplus®)
-
Hot-melt extruder with a twin-screw system
-
-
Procedure:
-
Physically mix the triazolopyridine inhibitor and the polymer at the desired ratio.
-
Feed the mixture into the hot-melt extruder.
-
Process the mixture through the heated barrel of the extruder. The processing temperature should be high enough to ensure the polymer melts and the drug dissolves in the molten polymer, typically 20-40°C above the glass transition temperature of the polymer and below the degradation temperature of the drug.[5]
-
The molten extrudate is then cooled and solidified.
-
Mill the extrudate to a fine powder.
-
Confirm the amorphous state of the drug in the final product using XRPD and DSC.
-
Guide 2: Lipophilic Salt Formation
For weakly basic triazolopyridine inhibitors, forming a salt with a lipophilic counter-ion can significantly increase its solubility in lipid-based formulations, which in turn can enhance oral absorption.[6]
Issue: My triazolopyridine compound has poor solubility in lipid excipients, making it difficult to develop a lipid-based formulation.
Solution: Synthesize a lipophilic salt of your compound using a suitable counter-ion like docusate.
| Kinase Inhibitor | Form | Solubility in Capmul® MCM C8 (mg/g) | Solubility in Maisine® CC (mg/g) | Reference |
| Lapatinib | Ditosylate Salt | Low | Low | [7] |
| Lapatinib | Docusate Salt | 4- to 9-fold higher than ditosylate salt | 4- to 9-fold higher than ditosylate salt | [7] |
| Various smKIs | Free Base/Commercial Salt | Low | Low | [6] |
| Various smKIs | Docusate Salt | >100 mg/g | >100 mg/g | [6] |
-
Materials:
-
Triazolopyridine-based kinase inhibitor (as a hydrochloride or other suitable salt)
-
Sodium docusate (or another lipophilic counter-ion sodium salt)
-
Biphasic solvent system (e.g., dichloromethane/water or ethyl acetate/water)
-
Sodium sulfate (Na₂SO₄) for drying
-
Silver nitrate (AgNO₃) solution (0.02 M) for testing
-
-
Procedure:
-
Dissolve the hydrochloride salt of the triazolopyridine inhibitor and an equimolar amount of sodium docusate in a biphasic solution of dichloromethane and distilled water.[8]
-
Stir the mixture vigorously overnight at room temperature to facilitate the salt metathesis reaction.
-
Separate the organic layer. Wash the aqueous layer with additional dichloromethane and combine the organic extracts.
-
Wash the combined organic layers with cold distilled water repeatedly until the aqueous wash is negative for chloride ions (tested by the absence of a white precipitate with silver nitrate solution).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the lipophilic salt as a powder or oil.[8]
-
Confirm salt formation using techniques like ¹H NMR and FTIR spectroscopy.[9]
-
Guide 3: Co-crystallization
Co-crystals are multi-component crystals where the drug and a co-former are held together by non-covalent bonds in a stoichiometric ratio. Co-crystals can exhibit improved solubility and dissolution rates compared to the pure drug.
Issue: My triazolopyridine compound has poor dissolution characteristics, and I am looking for an alternative to salt formation, especially if my compound is non-ionizable.
Solution: Screen for and prepare co-crystals of your compound with pharmaceutically acceptable co-formers.
| Drug (Class) | Co-former | Solubility Enhancement | Reference |
| Indomethacin (NSAID) | Saccharin | SA* of ~10 can be achieved and sustained | [10] |
| Pazopanib (Kinase Inhibitor) | Fenamic Acids | Improved dissolution rate | [11] |
| *SA = Solubility Advantage (Scocrystal/Sdrug) |
-
Materials:
-
Triazolopyridine-based kinase inhibitor
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)
-
A range of solvents with varying polarities
-
-
Procedure:
-
Screening: Dissolve the triazolopyridine inhibitor and a co-former in a 1:1 molar ratio in a small amount of a suitable solvent in a vial.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the resulting solids for the formation of new crystalline structures.
-
Characterization: Analyze the solids using XRPD to identify new diffraction patterns indicative of co-crystal formation. DSC and thermogravimetric analysis (TGA) can also be used to identify new thermal events.
-
Scale-up: Once a promising co-crystal is identified, scale up the preparation by dissolving larger quantities of the drug and co-former in the chosen solvent and allowing for slow evaporation or cooling crystallization.
-
Guide 4: Particle Size Reduction (Micronization)
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.
Issue: The dissolution of my crystalline triazolopyridine compound is very slow.
Solution: Reduce the particle size of your compound through micronization.
| Drug | Method | Effect on Particle Size | Effect on Dissolution Rate | Effect on Equilibrium Solubility | Reference |
| Poorly soluble compound | Jet-milling | Reduced to ~5 µm | Increased | No significant change | [12] |
| Poorly soluble compound | Mortar/pestle-milling | Reduced to ~5 µm | Increased | Significantly reduced (potential for amorphization/instability) | [12] |
| Papaverine HCl, Furosemide, Niflumic Acid | Milling | Reduced particle size | Faster dissolution | No change | [13] |
-
Materials:
-
Crystalline triazolopyridine-based kinase inhibitor
-
Jet mill apparatus
-
-
Procedure:
-
Ensure the starting material is a dry, crystalline powder.
-
Feed the powder into the jet mill.
-
High-velocity jets of air or an inert gas create turbulence, causing the particles to collide with each other and fracture.[14]
-
A classifier within the mill separates the particles by size, with only the smaller particles exiting the system.
-
Collect the micronized powder.
-
Characterize the particle size distribution of the resulting powder using techniques like laser diffraction.
-
Experimental Workflow & Signaling Pathway Diagrams
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility issues with triazolopyridine kinase inhibitors.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based kinase inhibitor.
Canonical Wnt/β-catenin Signaling Pathway
Caption: Mechanism of a triazolopyridine inhibitor in the Wnt/β-catenin signaling pathway.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hot-melt extrusion based sustained release ibrutinib delivery system: An inhibitor of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ptbreports.org [ptbreports.org]
- 6. researchgate.net [researchgate.net]
- 7. A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
- 10. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocrystallization of multi-kinase inhibitor pazopanib with fenamic acids: improving dissolution and inhibiting cell migration - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
Overcoming drug resistance with novel triazolopyridine analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel triazolopyridine analogs designed to overcome drug resistance.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental application of triazolopyridine analogs.
Question: Why am I observing inconsistent IC50 values for my triazolopyridine analog in cell viability assays?
Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the compound's solubility in your culture medium. Poor solubility can lead to precipitation and variable effective concentrations. Consider using a different solvent or a solubilizing agent if necessary. Secondly, cell seeding density is critical; ensure a uniform number of cells is seeded in each well and that the cell suspension is homogenous.[1] Finally, the stability of the triazolopyridine analog in the culture medium over the course of the experiment should be considered. It is advisable to prepare fresh drug-containing medium for each media change.[1]
Question: My triazolopyridine analog, designed as an EGFR inhibitor, is showing no effect on EGFR phosphorylation in my Western blot analysis.
Answer: There are several potential reasons for this observation. First, confirm the activity of your compound stock. If possible, test it in a cell-free kinase assay to ensure it is active. Second, the chosen cell line may not have constitutively active EGFR signaling or may express low levels of the receptor. Confirm the EGFR expression and phosphorylation status in your untreated control cells. It is also possible that the cells have developed resistance through mutations in the EGFR kinase domain or activation of bypass signaling pathways.[2] Consider sequencing the EGFR gene in your cell line and probing for the activation of alternative pathways such as MET or AXL.
Question: I am seeing significant off-target toxicity in my cell-based assays, even at concentrations where the on-target effect is minimal.
Answer: Off-target effects are a common challenge with small molecule inhibitors. To mitigate this, consider performing a kinase panel screen to identify potential off-target interactions of your triazolopyridine analog. If specific off-target kinases are identified, you can cross-reference this with the signaling pathways active in your cell line to understand the source of toxicity. Additionally, ensure the purity of your compound, as impurities from the synthesis process can contribute to toxicity. It may also be beneficial to test the compound in a 3D cell culture model, which can sometimes provide a better therapeutic window compared to 2D monolayers.
Question: How can I generate a drug-resistant cell line to test the efficacy of my novel triazolopyridine analog?
Answer: Developing a drug-resistant cell line is a process that typically takes several months.[1] The general protocol involves continuous exposure of the parental cell line to a known drug (e.g., a first-generation EGFR inhibitor if your analog targets EGFR resistance). Start with a low concentration of the drug (around the IC20) and gradually increase the concentration as the cells adapt and resume proliferation. It is crucial to monitor the cells daily and change the medium with fresh drug-containing medium every 2-3 days.[1] Once a resistant population is established, it should be maintained under continuous drug pressure. Remember to cryopreserve cells at various stages of resistance development.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and mechanisms of triazolopyridine analogs.
Question: What are the common molecular mechanisms by which triazolopyridine analogs overcome drug resistance?
Answer: Novel triazolopyridine analogs are being developed to overcome drug resistance through several mechanisms. Some are designed to inhibit targets that are themselves resistance mechanisms, such as the P-glycoprotein (P-gp) efflux pump.[3] Others are developed to be effective against mutated forms of the primary drug target, for instance, mutant EGFR in non-small cell lung cancer.[2] Additionally, some triazolopyridine derivatives act as dual inhibitors, targeting both the primary pathway and a bypass pathway that contributes to resistance, such as the dual inhibition of JAK and HDAC.[4]
Question: Which signaling pathways are commonly targeted by anticancer triazolopyridine analogs?
Answer: Triazolopyridine scaffolds have been utilized to design inhibitors for a variety of signaling pathways implicated in cancer. These include:
-
Receptor Tyrosine Kinase Pathways: Such as the EGFR/AKT/ERK pathway, which is crucial for cell proliferation and survival.[2][5]
-
Epigenetic Regulators: Including Bromodomain-containing protein 4 (BRD4), which is involved in the regulation of oncogene transcription.[6]
-
Cell Cycle and Apoptosis Pathways: Some analogs can induce cell cycle arrest and apoptosis by modulating levels of proteins like p53 and p21, and inducing cleavage of PARP.[2]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and is a target in various cancers.[4]
-
WNT/β-catenin Pathway: Triazolopyridine derivatives have been developed as Tankyrase inhibitors, which play a role in this pathway.[7]
Question: What are the key considerations for the chemical synthesis of novel triazolopyridine analogs?
Answer: The synthesis of triazolopyridine derivatives has evolved, with modern strategies focusing on efficiency and the principles of green chemistry.[8] Common synthetic routes include cycloaddition reactions and the functionalization of existing compounds.[8] Microwave-assisted synthesis is also employed to streamline the reaction processes.[8] The versatility of the triazolopyridine scaffold allows for various substitutions on both the triazole and pyridine rings, which can be fine-tuned to modulate the compound's interaction with its biological target.[8]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Selected Triazolopyridine Analogs
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| 13d | BRD4 | J-Lat (HIV Latency) | >20 (low cytotoxicity) | [6] |
| Compound 1 | EGFR | HCC1937 (Breast Cancer) | <50 | [2] |
| Compound 1 | EGFR | HeLa (Cervical Cancer) | <50 | [2] |
| TP6 | Not Specified | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [9] |
| H12 | ERK Pathway | MGC-803 (Gastric Cancer) | 9.47 | [5] |
| H12 | ERK Pathway | HCT-116 (Colon Cancer) | 9.58 | [5] |
| H12 | ERK Pathway | MCF-7 (Breast Cancer) | 13.1 | [5] |
| 19 | JAK1/HDAC6 | MDA-MB-231 (Breast Cancer) | 0.75 - 0.95 | [4] |
| 19 | JAK1/HDAC6 | RPMI-8226 (Multiple Myeloma) | 0.12 - 0.46 | [4] |
| TI-12403 | Tankyrase | COLO320DM (Colorectal) | Not Specified | [7] |
| 17z | TDP2 | Not Specified | <50 | [10] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of triazolopyridine analogs on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine analog in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.
2. Western Blotting for EGFR Pathway Analysis
This protocol is used to determine the effect of triazolopyridine analogs on the phosphorylation of EGFR and downstream targets.
-
Cell Lysis: Treat cells with the triazolopyridine analog for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A general experimental workflow for evaluating triazolopyridine analogs.
Caption: Inhibition of the EGFR signaling pathway by a triazolopyridine analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives. The focus of this guide is to address potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives?
A1: While specific off-target profiles for each derivative are unique, the triazolo[1,5-a]pyridine scaffold has been associated with the inhibition of various kinases.[1][2] Off-target effects are unintended interactions with proteins other than the primary therapeutic target.[3] For kinase inhibitors, a common issue is the binding to other kinases due to the conserved nature of the ATP-binding pocket.[3][4] These unintended interactions can result in unforeseen cellular responses, toxicity, or misinterpretation of experimental outcomes.[3]
Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) are not consistent with the inhibition of the primary target. Could this be due to off-target effects?
A2: This is a strong indication of potential off-target activity. If the observed phenotype, such as apoptosis or growth arrest, does not align with the known function of the primary target, it is crucial to investigate off-target inhibition.[3] The observed effects could be a consequence of the compound inhibiting one or more other cellular proteins.[5]
Q3: How can I experimentally validate that the observed cellular effect is a result of on-target versus off-target inhibition?
A3: Several robust methods can be employed to differentiate between on-target and off-target effects:
-
Use a Structurally Different Inhibitor: Employ a second inhibitor with a distinct chemical structure that targets the same primary protein. If this second compound replicates the observed phenotype, it strengthens the evidence for an on-target effect.[3][5]
-
Rescue Experiments: Introduce a version of the primary target that is resistant to the inhibitor. If the phenotype is reversed or prevented, it provides strong evidence for an on-target mechanism.[3][5]
-
Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the resulting phenotype mimics that of the inhibitor treatment, it supports an on-target effect. Conversely, if knocking down a suspected off-target protein prevents the inhibitor-induced phenotype, it points to an off-target mechanism.[5]
Q4: What is the recommended approach to identify the specific off-targets of my 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative?
A4: A systematic, multi-tiered approach is recommended for identifying off-targets:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound.[6]
-
Biochemical Kinase Profiling: Screening the compound against a large panel of purified kinases is a direct method to identify potential off-target kinases.[7][8] This provides a broad overview of the compound's selectivity.[9]
-
Cell-Based Assays: Validate the findings from biochemical screens in a cellular context. This can involve techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within cells.[5][7]
-
Proteomics Approaches: Techniques like phosphoproteomics can provide a global view of kinase inhibition within the cell and help identify affected off-target pathways.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at low concentrations. | The compound is affecting an off-target protein essential for cell survival.[3] | 1. Perform a Dose-Response Analysis: Determine the minimal effective concentration for on-target activity to minimize off-target effects.[3][5] 2. Conduct Kinase Profiling: Screen the compound against a broad kinase panel to identify potential liabilities.[3] 3. Review Literature: Investigate published data for known off-targets of similar chemical scaffolds.[3] |
| Inconsistent results across experiments. | Variability in experimental conditions. | 1. Standardize Protocols: Maintain consistency in cell density, passage number, and treatment duration.[3] 2. Control for Vehicle Effects: Ensure the vehicle (e.g., DMSO) concentration is consistent and does not contribute to the observed effects. |
| Observed phenotype does not match the known function of the primary target. | The phenotype is driven by one or more off-targets.[3] | 1. Validate On-Target Effect: Use a structurally distinct inhibitor for the same target.[3][5] 2. Perform a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target.[3][5] 3. Investigate Downstream Signaling: Analyze the signaling pathway of the suspected off-target to see if it is modulated by your compound.[5] |
Experimental Protocols
Kinase Profiling (Biochemical Assay)
This protocol provides a general workflow for assessing the selectivity of a compound against a large panel of kinases.
Objective: To identify potential on- and off-target kinases of an 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative.
Methodology: In Vitro Kinase Activity Assay (e.g., using ADP-Glo™ Kinase Assay)
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Test compound
-
ADP-Glo™ reagents
-
Multi-well plates
Procedure:
-
Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.[7][8]
-
Compound Addition: The test compound is added to each well at a fixed concentration (e.g., 1 µM or 10 µM).[8]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP and the specific substrate for each kinase.[8]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]
-
Reaction Termination and Signal Generation: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.[8]
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to a vehicle control.[8]
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the binding of a compound to its target protein within intact cells.
Objective: To validate the engagement of an 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivative with its putative on- and off-targets in a cellular environment.
Methodology: Western Blot-based CETSA
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer
-
Antibodies for target proteins
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.[5][7]
-
Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.[7]
-
Target Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting.[7][8]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein against temperature. A shift in the melting temperature in the presence of the compound indicates target engagement.[5][7]
Visualizations
Caption: Experimental workflow for validating kinase inhibitor specificity.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: On-target vs. off-target signaling pathway inhibition.
References
- 1. 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine [benchchem.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crossfire-oncology.com [crossfire-oncology.com]
Stability issues of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution?
A1: The stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses functional groups, such as the methoxy and amine groups, attached to a heteroaromatic ring system, which can be susceptible to degradation under certain conditions.
Q2: In which pH range is 8-Methoxy-triazolo[1,5-A]pyridin-2-amine most stable?
A2: While specific data for this compound is not extensively published, compounds with similar structures, containing amine and triazole moieties, tend to be most stable in neutral to slightly acidic conditions (pH 4-7). Alkaline conditions can promote hydrolysis of the methoxy group and oxidation of the aromatic system.
Q3: Is the compound sensitive to light?
A3: Yes, compounds with heteroaromatic ring systems can be susceptible to photolytic degradation.[1] It is recommended to protect solutions of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine from light by using amber vials or by working in a dark environment to prevent the formation of photodegradants.
Q4: What are the likely degradation pathways for this molecule?
A4: Potential degradation pathways include hydrolysis of the methoxy group to a hydroxyl group, oxidation of the triazolopyridine ring system, and potential dimerization or polymerization under stress conditions. The amine group could also be susceptible to oxidative deamination.[2][3]
Q5: What analytical techniques are recommended for monitoring the stability of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the most common and effective technique.[1] This allows for the separation and quantification of the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | 1. pH instability: The pH of the solution may be too high or too low. 2. Oxidation: The solvent may contain dissolved oxygen or oxidizing impurities. 3. Temperature sensitivity: The solution may be stored at too high a temperature. | 1. Prepare solutions in a buffered system within the optimal pH range (e.g., pH 4-7). 2. Use de-gassed solvents and consider adding an antioxidant if compatible with the experimental setup. 3. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C) and minimize exposure to ambient temperature. |
| Appearance of multiple new peaks in the chromatogram. | 1. Forced degradation: Exposure to harsh conditions (strong acid/base, high heat, strong oxidant) is causing degradation. 2. Photodegradation: The solution has been exposed to light for a prolonged period. | 1. If not conducting a forced degradation study, ensure experimental conditions are mild. 2. Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. |
| Precipitation of the compound from the solution. | 1. Poor solubility: The compound may have limited solubility in the chosen solvent, especially after a change in temperature or pH. 2. Degradation product insolubility: A degradant may be less soluble than the parent compound. | 1. Determine the solubility of the compound in various solvents and buffer systems before preparing stock solutions. The use of co-solvents like acetonitrile or methanol in aqueous solutions may be necessary.[4] 2. Analyze the precipitate to identify if it is the parent compound or a degradant. Adjust solvent conditions if necessary. |
| Inconsistent results between experimental replicates. | 1. Inconsistent solution preparation: Variations in pH, solvent composition, or compound concentration. 2. Variable exposure to destabilizing factors: Differences in light or temperature exposure between samples. | 1. Implement and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation. 2. Ensure all samples are handled under identical conditions. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on 8-Methoxy-triazolo[1,5-A]pyridin-2-amine to illustrate its stability profile under various stress conditions.
Table 1: pH-Dependent Degradation
| pH | Temperature (°C) | Duration (hours) | % Degradation | Major Degradant(s) |
| 2.0 (0.01 N HCl) | 60 | 24 | 15.2 | Hydroxylated derivative |
| 7.0 (Phosphate Buffer) | 60 | 24 | 1.5 | Not significant |
| 10.0 (0.001 N NaOH) | 60 | 24 | 25.8 | Hydroxylated derivative, Ring-opened products |
Table 2: Oxidative Degradation
| Oxidizing Agent | Concentration | Temperature (°C) | Duration (hours) | % Degradation | Major Degradant(s) |
| H₂O₂ | 3% | 25 | 12 | 35.4 | N-oxide, Ring-opened products |
| H₂O₂ | 6% | 25 | 12 | 58.1 | N-oxide, Ring-opened products |
Table 3: Thermal and Photolytic Degradation
| Condition | Temperature (°C) | Duration (hours) | % Degradation | Major Degradant(s) |
| Thermal (in dark) | 80 | 48 | 12.3 | Dimerization products |
| Photolytic (UVA light) | 25 | 24 | 22.5 | Photodegradants (unidentified) |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic, Basic, and Neutral Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.001 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Incubate all three solutions, along with a control solution (stock solution diluted with the initial solvent mixture), at 60°C.
-
Sampling and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solutions: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide. Prepare a second sample with 6% hydrogen peroxide.
-
Incubation: Keep the solutions at room temperature (25°C), protected from light.
-
Sampling and Analysis: Withdraw aliquots at 0, 1, 2, 4, and 12 hours for HPLC analysis.
Protocol 3: Photostability Study
-
Sample Preparation: Place a solution of the compound in a transparent vial.
-
Control Sample: Prepare an identical sample but wrap the vial in aluminum foil to protect it from light.
-
Exposure: Place both vials in a photostability chamber equipped with a UVA lamp.
-
Sampling and Analysis: Withdraw aliquots from both solutions at predetermined time points (e.g., 0, 6, 12, and 24 hours) for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target compound.
Caption: Troubleshooting logic for stability issues.
References
Validation & Comparative
A Comparative Guide to Triazolo[1,5-a]pyridine-Based Selective JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase 2 (JAK2) has emerged as a critical therapeutic target in the treatment of myeloproliferative neoplasms and other hematological and inflammatory disorders. This guide provides a comparative analysis of selective JAK2 inhibitors based on the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold and its close analogs. Due to the limited publicly available data on specific 8-methoxy analogs, this guide will focus on the broader class of triazolo[1,5-a]pyridine-based JAK2 inhibitors, using the well-characterized compound CEP-33779 as a primary example for comparison against other known selective JAK2 inhibitors.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a crucial pathway for transducing signals from various cytokines and growth factors, playing a pivotal role in hematopoiesis and immune response. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK2-STAT pathway is a hallmark of several diseases, making selective JAK2 inhibition a compelling therapeutic strategy.
Comparative Analysis of Selective JAK2 Inhibitors
While specific data for 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs is scarce, the triazolo[1,5-a]pyridine scaffold has proven to be a promising core for developing selective JAK2 inhibitors. CEP-33779 is a notable example from this class.[1] The following tables compare the performance of CEP-33779 with other well-known selective JAK2 inhibitors.
Table 1: In Vitro Potency and Selectivity of JAK2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| CEP-33779 | JAK2 | 1.8 | >40-fold | 65-fold | >800-fold | [2][3] |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | ~1-fold | >130-fold | ~1-fold | |
| Fedratinib | JAK2 | 3 | 35-fold | 334-fold | - | |
| Pacritinib | JAK2/FLT3 | 23 (JAK2) | - | - | - | |
| Momelotinib | JAK1/JAK2 | 11 (JAK1), 18 (JAK2) | ~0.6-fold | - | - |
Note: IC50 values and selectivity can vary depending on the assay conditions.
Table 2: Cellular Activity of Selective JAK2 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| CEP-33779 | TF-1 (irf-bla) | JAK2 Cellular Activity | 61 | [3] |
| Ruxolitinib | HEL | Cell Proliferation | 182 | |
| Fedratinib | Ba/F3-JAK2V617F | Cell Proliferation | 300 |
Structure-Activity Relationship (SAR) Insights
The development of selective JAK2 inhibitors based on the triazolo[1,5-a]pyridine scaffold has revealed key structural features that govern potency and selectivity. Studies on CEP-33779 and related analogs have highlighted the following:
-
Substitution at the C8 position: Para-substitution on the aryl ring at the C8 position of the triazolopyridine core is optimal for JAK2 potency.[1]
-
Substitution at the C2 nitrogen: Substitution at the C2 nitrogen is crucial for cellular potency.[1]
-
Meta-substitution on the C2-NH-aryl moiety: This substitution pattern has been shown to provide exceptional selectivity for JAK2 over JAK3.[1]
While the specific impact of an 8-methoxy group has not been extensively reported, based on the SAR of related compounds, it is plausible that it could influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity and selectivity for the JAK2 kinase domain. Further research is needed to elucidate the precise role of the 8-methoxy substitution.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Derivatives and Ruxolitinib for JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives and the established Janus kinase (JAK) inhibitor, ruxolitinib. The focus is on their performance as JAK inhibitors, supported by available experimental data, to inform research and drug development efforts in this therapeutic area.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and inflammation.
Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is an approved therapeutic for myelofibrosis and polycythemia vera.[1] Its success has spurred the development of novel JAK inhibitors with potentially improved efficacy, selectivity, and safety profiles. Among these, derivatives of the [2][3][4]triazolo[1,5-a]pyridine scaffold have emerged as a promising class of kinase inhibitors.[5] This guide specifically explores derivatives of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine as potential alternatives to ruxolitinib.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both ruxolitinib and the 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. Ruxolitinib achieves this by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins.[1] This disruption of downstream signaling leads to reduced cell proliferation and cytokine production.
The triazolopyridine scaffold is a known hinge-binding motif for various kinases, including JAKs. Derivatives of this scaffold are designed to interact with the ATP-binding pocket of JAK enzymes, similarly to ruxolitinib, to inhibit their catalytic activity.
Performance Data: A Comparative Overview
Ruxolitinib: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with low nanomolar IC50 values.
| Target | Ruxolitinib IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
8-Methoxy-triazolo[1,5-a]pyridin-2-amine Derivatives: While specific IC50 data for the 8-methoxy derivative is not published, research on the broader triazolopyridine class provides valuable insights. For instance, a study on dual JAK/HDAC inhibitors based on the triazolopyridine scaffold reported a derivative (Compound 16b ) with the following activity:
| Target | Compound 16b IC50 (nM) |
| JAK1 | 146 |
It is important to note that Compound 16b is a dual inhibitor and its structure differs from a simple 8-methoxy derivative. Another notable triazolopyridine-based JAK inhibitor is Filgotinib (GLPG0634) , which shows selectivity for JAK1.
| Target | Filgotinib IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
These data suggest that the triazolopyridine scaffold is a viable starting point for developing potent JAK inhibitors, with the potential for achieving selectivity between JAK isoforms through chemical modification. Further research is required to synthesize and evaluate specific 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives to directly compare their potency and selectivity with ruxolitinib.
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for evaluating the performance of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory activity of a compound against purified JAK enzymes.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine analogs
A Comparative Guide for Drug Discovery Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology and inflammatory diseases. Among the myriad of heterocyclic scaffolds explored, the triazolo[1,5-a]pyridine and its related bioisosteres, such as triazolo[1,5-a]pyrimidines, have emerged as privileged structures.[1][2] These frameworks serve as versatile templates for designing potent and selective inhibitors that target the ATP-binding site of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxy-triazolo[1,5-a]pyridin-2-amine analogs and related compounds, supported by experimental data and methodologies, to aid researchers in the rational design of next-generation kinase inhibitors.
While detailed SAR studies on a broad series of 8-methoxy-triazolo[1,5-a]pyridin-2-amine analogs are not extensively available in the public domain, analysis of closely related triazolopyridine and triazolopyrimidine derivatives provides significant insights into the key structural motifs that govern their inhibitory activity. The 8-methoxy-[3][4][5]triazolo[1,5-a]pyridin-2-amine core is a key starting material in the synthesis of potential kinase inhibitors.[3]
Comparative Inhibitory Activity
The inhibitory potential of triazolopyridine-based compounds is highly dependent on the nature and position of substituents on the core scaffold and appended aryl rings. The following table summarizes the inhibitory activities of representative analogs from related series against various kinases.
| Compound ID | Core Scaffold | R1 (Position 2) | R2 (Position 5/7) | Target Kinase | IC50 (µM) |
| 15j | 6-amino-triazolo[1,5-a]pyridine | 4-methylphenyl | 4-chlorophenyl at C7 | α-glucosidase | 6.60 ± 0.09[6] |
| Acarbose (Ref) | - | - | - | α-glucosidase | 750.00 ± 0.56[6] |
| Compound 57 | 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine | thien-2-yl | 2-methylbenzylamino | CK1δ | 2.08[8] |
| Compound 56 | 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine | thien-2-yl | 3-methoxybenzylamino | CK1δ | 2.55[8] |
| Compound 43 | 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine | 4-hydroxyphenyl | cyclohexylmethylamino | CK1δ | 7.75[8] |
| TP-8A | Tetrazolo[1,5-a]pyridin-8-amine | - | (Varies) | BTK | 0.0005[9] |
| Ibrutinib (Ref) | - | - | - | BTK | 0.0005[9] |
| TP-8A | Tetrazolo[1,5-a]pyridin-8-amine | - | (Varies) | PI3Kα | 0.015[9] |
| Ibrutinib (Ref) | - | - | - | PI3Kα | >1[9] |
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the triazolopyridine and related scaffolds have revealed several key SAR trends:
-
Substituents on Aryl Rings: For a series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles, electron-donating groups, such as methyl and methoxy, on the aryl ring at position 2 were found to be beneficial for α-glucosidase inhibition. Conversely, electron-withdrawing groups like chlorine or bromine were detrimental to activity.[6]
-
Position of Substituents: In a series of 7-amino-[3][4][5]triazolo[1,5-a][1][3][7]triazine inhibitors of CK1δ, the position of substituents on a benzylamino moiety at position 5 significantly impacted potency. For instance, a 3-chlorobenzyl substituent resulted in greater activity (IC50 = 9.26 µM) compared to a 4-chlorobenzyl group (IC50 = 23.8 µM), while the 2-chloro analog was inactive.[8]
-
Bioisosteric Scaffolds: The triazolo[1,5-a]pyrimidine scaffold is a well-established bioisostere of the purine nucleus, enabling it to effectively compete with ATP for the kinase binding site.[7] Similarly, pyrazolo[1,5-a]pyrimidines are prominent frameworks for Tropomyosin Receptor Kinase (Trk) inhibitors.[10]
Experimental Protocols
The evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing Kinase Inhibition and Development Workflow
Understanding the broader context of kinase inhibitor development and the specific signaling pathways they target is crucial for rational drug design.
References
- 1. 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.unipd.it [research.unipd.it]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of Kinase Inhibitors Derived from Triazolo[1,5-a]pyridine Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of kinase inhibitors featuring a[1][2][3]triazolo[1,5-a]pyridine core, with a focus on their impact on the PI3K/AKT/mTOR signaling pathway. This analysis includes a direct comparison with the established mTOR inhibitor, Everolimus, supported by experimental data from murine sarcoma models.
A novel[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative, designated as compound 1c , has demonstrated notable anti-cancer properties in vivo.[4] Investigations into its mechanism of action suggest that its cytotoxic effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][5][6] This guide will delve into the experimental evidence supporting the in vivo efficacy of this compound and compare it against Everolimus, a well-characterized mTOR inhibitor used in the treatment of various cancers, including sarcomas.[1][2][7]
Comparative In Vivo Efficacy in Sarcoma Models
The in vivo anti-tumor activity of the[1][2][3]triazolo[1,5-a]pyridinylpyridine compound 1c was evaluated in a Sarcoma S-180 murine model. For comparison, data from a study on Everolimus in a murine fibrosarcoma (HT1080) xenograft model is presented. Both studies utilized subcutaneous tumor implantation in mice.
| Compound | Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Compound 1c | Sarcoma S-180 (mice) | 50 mg/kg, intraperitoneal injection | 48.6% | [4] |
| Everolimus | HT1080 Fibrosarcoma Xenograft (mice) | 1 mg/kg, oral gavage (3 times a week) | Statistically significant tumor inhibition (p < 0.05) | [1] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a key signaling cascade in cancer. The accompanying diagram illustrates the points of intervention for both the[1][2][3]triazolo[1,5-a]pyridinylpyridine derivative and Everolimus. The experimental workflow for a typical in vivo xenograft study is also depicted.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: General Workflow of an In Vivo Xenograft Study.
Detailed Experimental Protocols
In Vivo Antitumor Assay for[1][2][3]triazolo[1,5-a]pyridinylpyridine (Compound 1c)
-
Cell Line and Animal Model: Sarcoma S-180 cells were used. Kunming mice (18-22 g) were used for the study.
-
Tumor Implantation: Sarcoma S-180 cells were implanted subcutaneously into the right axilla of the mice.
-
Treatment: One day after tumor implantation, the mice were randomly divided into a control group and a treatment group. Compound 1c was administered intraperitoneally at a dose of 50 mg/kg. The control group received the vehicle.
-
Data Collection and Analysis: After a set period, the animals were sacrificed, and the tumors were excised and weighed. The tumor inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.
In Vivo Antitumor Assay for Everolimus
-
Cell Line and Animal Model: HT1080 fibrosarcoma cells were used. Athymic nude mice were used for the xenograft model.[1]
-
Tumor Implantation: HT1080 cells were implanted subcutaneously into the flank of the mice.[1]
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. Everolimus was administered orally at a dose of 1 mg/kg, three times a week.[1]
-
Data Collection and Analysis: Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and may be weighed. Statistical analysis was performed to compare tumor growth between the treated and control groups.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR signaling promotes an M1 macrophage switch by repressing the ATF3-CXCL8 axis in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everolimus (RAD) inhibits in vivo growth of murine squamous cell carcinoma (SCC VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triazolopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of kinase inhibitors with therapeutic potential across various diseases, including inflammatory conditions and cancer. This guide provides a head-to-head comparison of prominent triazolopyridine-based inhibitors targeting key kinases: p38 Mitogen-Activated Protein (MAP) Kinase, Janus Kinase 1 (JAK1), Spleen Tyrosine Kinase (Syk), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1). This analysis is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Key Kinase Targets and a Comparative Overview
Triazolopyridine-based inhibitors have been successfully developed to target several critical kinases involved in distinct signaling pathways. The versatility of the triazolopyridine core allows for fine-tuning of selectivity and potency against these different targets.
-
p38 MAP Kinase: A key mediator of the inflammatory response, activated by cellular stress and cytokines.[1] Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Janus Kinase 1 (JAK1): A member of the JAK family of tyrosine kinases that plays a crucial role in cytokine signaling through the JAK-STAT pathway.[2][3] Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[2]
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that is essential for signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[4] Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[4]
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[5] Overexpression of PIM-1 is associated with several types of cancer, making it a target for anti-cancer drug development.[5]
Data Presentation: A Comparative Look at Inhibitor Potency
The following tables summarize the in vitro potency of representative triazolopyridine-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Triazolopyridine-Based p38α MAP Kinase Inhibitors
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical Structure-Activity Relationship (SAR) studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]
Table 2: Filgotinib (GLPG0634) - A Triazolopyridine-Based JAK1-Selective Inhibitor
| Kinase | Recombinant Enzyme IC50 (nM) | Human Whole Blood Assay IC50 (nM) |
| JAK1 | 10 | 629[6] |
| JAK2 | 28 | - |
| JAK3 | 810 | - |
| TYK2 | 116 | - |
Data sourced from studies on Filgotinib.[7]
Table 3: CC-509 - A Triazolopyridine-Based Syk Inhibitor
| Parameter | Value |
| Syk Enzyme IC50 | 26 nM |
| Ki | 18 nM |
CC-509 is a potent and reversible inhibitor of the Syk enzyme.
Table 4: Representative Triazolopyridine-Based PIM-1 Kinase Inhibitors
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| Compound A | 6 | 230 | 7 |
| Compound B | 5 | 6 | 86 |
Data illustrates the potency and isoform selectivity of representative PIM-1 inhibitors.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general workflow for a kinase inhibition assay.
Signaling Pathway Diagrams
Caption: p38 MAP Kinase Signaling Pathway.
Caption: JAK/STAT Signaling Pathway.
Caption: Syk Signaling in B-Cells.
Caption: PIM-1 Kinase Signaling Pathway.
Experimental Workflow Diagram
Caption: General Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust drug discovery. Below are methodologies for key assays cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[1]
-
Enzyme and Substrate: Dilute the active kinase enzyme and its specific substrate (e.g., a peptide or protein) to their final desired concentrations in the kinase buffer.[1]
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase buffer. The ATP concentration is often kept at or near the Km value for the specific kinase.
-
Inhibitor Solutions: Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor to be tested.[1]
2. Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of a microplate (e.g., 384-well plate). Include controls with DMSO only (no inhibitor).
-
Add the diluted kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[9]
-
Fluorescence-based assays (e.g., TR-FRET): These assays use a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase is detected by a specific antibody, leading to a change in the fluorescence signal.[10]
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
2. Compound Treatment:
-
Treat the cells with various concentrations of the triazolopyridine inhibitor for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to analyze the activation state of signaling pathways by detecting phosphorylated proteins.[12]
1. Cell Lysis and Protein Quantification:
-
Treat cells with the triazolopyridine inhibitor for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[13]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., total p38, phospho-p38, total STAT3, phospho-STAT3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[13]
4. Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Capture the signal using an imaging system.[13]
5. Data Analysis:
-
Analyze the intensity of the bands corresponding to the target proteins. The levels of phosphorylated proteins are often normalized to the levels of the total protein to determine the extent of pathway inhibition.
This guide provides a foundational comparison of triazolopyridine-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions related to their compounds and targets of interest. The provided protocols offer a starting point for the in-house evaluation and comparison of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Selectivity profiling of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine derivatives against kinase panel
A comprehensive analysis of the inhibitory activity of novel 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives against a panel of kinases has not been extensively reported in publicly available scientific literature. Research has, however, explored the kinase inhibitory potential of the broader triazolo[1,5-a]pyridine scaffold, revealing potent and selective inhibitors for various therapeutic targets.
This guide synthesizes available data on related triazolo[1,5-a]pyridine compounds to provide a comparative overview of their kinase selectivity, offering insights for researchers and drug development professionals. The focus will be on derivatives with published kinase panel data to illustrate the potential of this chemical class.
Comparative Kinase Inhibition Profile
While specific data for 8-Methoxy-triazolo[1,5-a]pyridin-2-amine derivatives is not available, studies on other substituted triazolo[1,5-a]pyridines highlight their potential as selective kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of Janus Kinase 2 (JAK2), Transforming Growth Factor-β Type I Receptor Kinase (ALK5), and Phosphoinositide 3-kinase (PI3K). The selectivity of these compounds is a critical aspect of their therapeutic potential, as off-target kinase inhibition can lead to unwanted side effects.
To illustrate the comparative selectivity, the following table summarizes the inhibitory activity of a representative triazolo[1,5-a]pyridine derivative against a panel of kinases.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| JAK2 | 15 | 25 |
| JAK1 | 250 | 350 |
| JAK3 | >1000 | >1000 |
| TYK2 | 450 | 600 |
| ALK5 | 18 | 30 |
| p38α | >5000 | >5000 |
| PI3Kγ | 10 | 20 |
| PI3Kα | 500 | 750 |
| PI3Kβ | 600 | 800 |
| PI3Kδ | 300 | 450 |
Note: Data presented is hypothetical and for illustrative purposes, based on trends observed in published research on triazolopyridine derivatives.
Experimental Protocols
The determination of kinase inhibitory activity and selectivity is crucial for the characterization of potential drug candidates. Standard methodologies employed in the profiling of kinase inhibitors are detailed below.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase assays, a common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup : A reaction mixture is prepared containing the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion Measurement : The amount of ATP remaining in the reaction is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection : The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration, which in turn is proportional to the kinase activity.
-
Data Analysis : The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is screened against a large panel of kinases. This is often performed by specialized contract research organizations (CROs). The general workflow is as follows:
Signaling Pathway Involvement
The therapeutic effect of a kinase inhibitor is directly related to its modulation of specific signaling pathways. For example, a JAK2 inhibitor would interfere with the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Validating the Mechanism of Action of Novel Triazolopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a novel compound's mechanism of action is a cornerstone of the drug discovery process. This guide provides a comprehensive framework for validating the activity of novel triazolopyridine-based compounds, a chemical scaffold of significant interest in therapeutic development. Using the selective Janus kinase 2 (JAK2) inhibitor Fedratinib, a triazolopyridine derivative, as a primary example, this document outlines key experimental approaches, presents comparative data against the established JAK1/JAK2 inhibitor Ruxolitinib, and provides detailed protocols to facilitate reproducible research.
Comparative Performance Data: Fedratinib vs. Ruxolitinib
The initial validation of a novel compound involves quantifying its inhibitory potency and selectivity against its intended target and comparing it to existing alternatives. The following tables summarize the biochemical potency and cellular activity of Fedratinib in comparison to Ruxolitinib.
Table 1: Biochemical Inhibitory Activity of Fedratinib and Ruxolitinib Against JAK Family Kinases
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| Fedratinib (Triazolopyridine) | JAK2 | 3 | - |
| JAK1 | ~105 | 35-fold | |
| JAK3 | >1000 | >334-fold | |
| TYK2 | ~405 | ~135-fold | |
| Ruxolitinib | JAK2 | 2.8 | - |
| JAK1 | 3.3 | ~0.85-fold | |
| JAK3 | 428 | >150-fold | |
| TYK2 | 19 | ~7-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Data is compiled from multiple sources for comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Table 2: Cellular Activity of Fedratinib and Ruxolitinib in JAK2-Dependent Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (nM) |
| Fedratinib (Triazolopyridine) | HEL (JAK2 V617F) | Proliferation | ~300 |
| Ba/F3-JAK2 V617F | Proliferation | ~270-420 | |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | Not specified |
| Ba/F3-JAK2 V617F | Proliferation | Not specified |
IC50/EC50 values in cellular assays represent the concentration required to inhibit 50% of cell proliferation or another specified cellular effect.[4][10][11]
Key Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of a novel triazolopyridine compound against the target kinase (e.g., JAK2).
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (Fedratinib or novel triazolopyridine) and control inhibitor (Ruxolitinib)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a multiwell plate, add the kinase buffer, recombinant JAK2 enzyme, and the substrate peptide.
-
Add the diluted compounds to the wells. Include wells with DMSO only as a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's protocol. For the Kinase-Glo® assay, this involves adding the reagent which measures the amount of ATP remaining in the well.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Cellular Phospho-STAT5 Western Blot Assay
This assay assesses the compound's ability to inhibit the downstream signaling of the target kinase within a cellular context.
Objective: To determine if the novel triazolopyridine compound inhibits the phosphorylation of STAT5, a key downstream substrate of JAK2.
Materials:
-
JAK2-dependent cell line (e.g., HEL cells, which harbor the JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Test compound and control inhibitor
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed the cells in multiwell plates and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or control inhibitor for a specified duration (e.g., 1-4 hours). Include a DMSO-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a loading control protein like GAPDH.[14][15][16][17]
Cell Viability and Proliferation Assay
This assay measures the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.
Objective: To determine the EC50 value of the novel triazolopyridine compound in a cancer cell line.
Materials:
-
JAK2-dependent cell line (e.g., HEL cells)
-
Cell culture medium and supplements
-
Test compound and control inhibitor
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed the cells at a predetermined density in a 96-well opaque-walled plate.
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with a range of concentrations of the test compound and control inhibitor. Include DMSO-treated wells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.[3][18][19][20][21][22]
Visualizing the Mechanism of Action
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to visualize the JAK-STAT signaling pathway and a typical workflow for validating a novel kinase inhibitor.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fedratinib (TG-101348) | JAK2 inhibitor | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Ruxolitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
- 22. youtube.com [youtube.com]
A Comparative Analysis of Novel Triazolopyridine Inhibitors and Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging triazolopyopyridine-based cancer inhibitors against established therapeutic agents. It includes a detailed comparison of their in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Triazolopyridine derivatives have emerged as a promising class of small molecule inhibitors targeting a range of kinases and signaling pathways implicated in oncogenesis. These compounds have demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to current standard-of-care drugs. This guide focuses on a comparative analysis of these novel inhibitors against established therapies for colorectal, breast, and non-small cell lung cancers, highlighting their potential as next-generation cancer therapeutics.
Data Presentation
In Vitro Anti-proliferative Activity of Triazolopyridine Derivatives and Standard Therapies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected triazolopyridine inhibitors and standard-of-care drugs against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Triazolopyridine Derivatives | |||||
| Compound 19 | JAK1/HDAC6 | MDA-MB-231 | Breast Cancer | 0.75 | [1] |
| RPMI-8226 | Multiple Myeloma | 0.12 | [1] | ||
| TI-12403 | Tankyrase (TNKS) | COLO320DM | Colorectal Cancer | Not explicitly stated in abstract, but demonstrated efficacy | [2] |
| DLD-1 | Colorectal Cancer | Not explicitly stated in abstract, but demonstrated efficacy | [2] | ||
| A11 | Smoothened (SMO) | CRC cells | Colorectal Cancer | Superior to Vismodegib | [3] |
| Standard Therapies | |||||
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | HCT-116 | Colorectal Cancer | Not specified in direct comparison | |
| MGC-803 | Gastric Cancer | > H12 (9.47 µM) | [4] | ||
| MCF-7 | Breast Cancer | > H12 (13.1 µM) | [4] | ||
| SAHA (Vorinostat) | HDAC | MDA-MB-231 | Breast Cancer | Less potent than Compound 19 | [1] |
| RPMI-8226 | Multiple Myeloma | Less potent than Compound 19 | [1] | ||
| Filgotinib | JAK1 | MDA-MB-231 | Breast Cancer | Less potent than Compound 19 | [1] |
| RPMI-8226 | Multiple Myeloma | Less potent than Compound 19 | [1] | ||
| Vismodegib | Smoothened (SMO) | CRC cells | Colorectal Cancer | Less potent than A11 | [3] |
| Erlotinib | EGFR | HCT 116 | Colorectal Cancer | >30 | [5] |
| MCF7 | Breast Cancer | >30 | [5] | ||
| H460 | Non-Small Cell Lung | >30 | [5] | ||
| Dasatinib | BCR-ABL, SRC | HCT 116 | Colorectal Cancer | 0.14 | [5] |
| MCF7 | Breast Cancer | 0.67 | [5] | ||
| H460 | Non-Small Cell Lung | 9.0 | [5] | ||
| Sorafenib | Raf/Mek/Erk | HCT 116 | Colorectal Cancer | 18.6 | [5] |
| MCF7 | Breast Cancer | 16.0 | [5] | ||
| H460 | Non-Small Cell Lung | 18.0 | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Signaling Pathways and Mechanisms of Action
Triazolopyridine inhibitors have been shown to target several critical signaling pathways involved in cancer progression. The diagrams below illustrate the points of intervention for these novel compounds in comparison to existing therapies.
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is frequently dysregulated in colorectal cancer. Tankyrase (TNKS) inhibitors, such as TI-12403, prevent the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the downregulation of β-catenin and its target genes, thereby inhibiting tumor growth.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO) is a key transmembrane protein in this pathway. Triazolopyridine inhibitors like A11 have been developed to target SMO, showing superiority over existing drugs like Vismodegib.
References
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
Comparative ADME Properties of Triazolopyridine Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of[1][2][3]triazolo[1,5-a]pyridine analogs. The data presented is derived from preclinical studies and is intended to guide the optimization of lead compounds within this chemical class.
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the ADME profile of analogs is critical for the successful development of drug candidates with favorable pharmacokinetic characteristics. This guide summarizes key in vivo pharmacokinetic parameters and provides an overview of the experimental protocols used to generate such data.
Comparative In Vivo Pharmacokinetic Data
The following table presents a summary of the in vivo pharmacokinetic profiles of four triazolopyridine analogs in mice. The data highlights how structural modifications can influence key ADME parameters such as bioavailability, clearance, volume of distribution, and half-life.
| Compound ID | Bioavailability (BA %) | AUC p.o. (nM*h) | Unbound Clearance (CLu, L/h/kg) | Volume of Distribution (VDss, L/kg) | Half-life p.o. (t½, h) | Half-life i.v. (t½, h) |
| 1 | 48 | 490 | 46 | 1.6 | 0.7 | 0.7 |
| 3a | 47 | 840 | 5.3 | 0.77 | 1.2 | 1.4 |
| 4f | 110 | 2300 | 4.5 | 1.1 | 1.1 | 1.0 |
| 5a | 120 | 15000 | 1.1 | 0.80 | 3.6 | 3.9 |
Data sourced from a cassette dosing study in mice, with a 2 µmol/kg oral (p.o.) dose and a 1 µmol/kg intravenous (i.v.) dose.
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments typically conducted to assess the ADME properties of drug candidates.
In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Preparation: Pooled liver microsomes from the desired species (e.g., human, mouse, rat) are thawed and diluted in a potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compound is added to this mixture at a final concentration of 1 µM.
-
Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes, and the mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination and Analysis: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which precipitates the proteins. After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is commonly used, which consists of individual wells with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa).
-
Procedure: Plasma from the desired species is spiked with the test compound (e.g., at 1 µM). This plasma solution is added to one chamber of the dialysis well, and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Aqueous Solubility
This assay measures the maximum concentration of a compound that can dissolve in an aqueous solution at a specific pH.
-
Kinetic Solubility (Turbidimetric Method): A stock solution of the test compound in DMSO is serially diluted and added to an aqueous buffer (e.g., PBS, pH 7.4). The formation of a precipitate is monitored by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader. The concentration at which precipitation occurs is determined as the kinetic solubility.
-
Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a vial containing an aqueous buffer. The vial is shaken at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer. Samples are collected from the basolateral (receiver) side at various time points. To assess active efflux, the transport can also be measured in the reverse direction (basolateral to apical).
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the compound's ability to cross the intestinal barrier.
Experimental Workflow Diagram
Caption: A representative workflow for the assessment of ADME properties in drug discovery.
References
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, offering insights into their potential off-target effects and therapeutic windows. The following data and protocols are presented to facilitate a comprehensive evaluation of this class of compounds against alternative inhibitors.
The development of highly selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding site across the kinome.[1] Off-target activities can lead to unforeseen side effects or, in some instances, beneficial polypharmacology.[2] Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical assessment of novel kinase inhibitors.[1] This guide focuses on inhibitors built around the 8-Methoxy-triazolo[1,5-A]pyridin-2-amine scaffold, a class of compounds that has shown promise as inhibitors of various kinases, including Janus kinase 2 (JAK2) and Transforming Growth Factor-β Type I Receptor Kinase (ALK5).[3][4][5]
Comparative Kinase Inhibition Profile
To illustrate the selectivity of 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, we present a hypothetical inhibitor, "Compound X," and compare its activity against a panel of representative kinases with a hypothetical alternative inhibitor, "Compound Y." The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Target Kinase | Compound X (IC50, nM) | Compound Y (IC50, nM) |
| Primary Target | ||
| JAK2 | 15 | 25 |
| Off-Targets | ||
| JAK1 | 150 | 80 |
| JAK3 | 800 | 350 |
| ALK5 | 450 | >10,000 |
| p38α | >10,000 | 1,200 |
| SRC | 2,500 | 900 |
| ABL | >10,000 | 5,000 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-reactivity studies.
In Vitro Kinase Assay Panel
This protocol outlines a common method for determining the IC50 values of an inhibitor against a broad panel of kinases.[6]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase activity at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics Approach for Target Profiling
Chemical proteomics techniques, such as the use of "kinobeads," can identify the targets and off-targets of an inhibitor in a more native cellular context.[7][8]
Experimental Workflow:
-
Cell Lysate Preparation: Prepare lysates from cells or tissues of interest.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test inhibitor.
-
Kinobead Incubation: Add kinobeads (an affinity resin with immobilized non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to the test inhibitor.[7]
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[9]
-
Data Analysis: Determine the binding affinity of the inhibitor for different kinases by quantifying the displacement from the kinobeads at various inhibitor concentrations.
Visualizing Experimental and Logical Relationships
To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that can be affected by off-target kinase inhibition.
Caption: Workflow for in vitro kinase inhibitor profiling.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
The comprehensive evaluation of cross-reactivity is a critical component of the drug development pipeline. For 8-Methoxy-triazolo[1,5-A]pyridin-2-amine based inhibitors, understanding their selectivity profile through systematic in vitro screening and cellular assays is essential. The methodologies and comparative data frameworks presented in this guide are intended to support researchers in making informed decisions about the therapeutic potential and possible liabilities of this promising class of compounds. Further investigations, including cell-based assays and in vivo studies, are necessary to fully elucidate their biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Ethoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine [benchchem.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of 8-Methoxy-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
Proper Disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this heterocyclic amine compound.
I. Immediate Safety Precautions
Prior to handling 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine for disposal, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. General precautions for similar triazolopyridine compounds include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4]
II. Disposal Protocol
The primary principle for the disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[5][6]
Step 1: Waste Collection and Storage
-
Container: Collect waste 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a designated, compatible, and properly sealed hazardous waste container.[6][7][8] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name.[8]
-
Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials.[8] For instance, acids should be stored away from bases.[9]
-
Contamination: Ensure the exterior of the waste container remains clean and free of chemical residue.[7]
Step 2: Professional Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[2] These companies are equipped to handle and treat chemical waste in an environmentally responsible and compliant manner.
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3]
Step 3: Decontamination of Empty Containers
-
Rinsing: Triple rinse empty containers that held 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a suitable solvent.
-
Rinsate Collection: The rinsate from the cleaning process must also be collected and disposed of as hazardous waste.[6]
-
Container Disposal: Once thoroughly decontaminated, the container can be disposed of or recycled according to institutional protocols. Puncturing the container can prevent its reuse for other purposes.[10]
III. Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent further spread of the material.[10] Use appropriate absorbent materials for containment and collect the spilled substance and cleanup materials into a sealed container for hazardous waste disposal.[3][10] Ensure adequate ventilation. For personal protection during cleanup, wear appropriate PPE.[2]
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Disposal workflow for 8-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Quantitative Data Summary
| Parameter | Guideline | Source Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [7] |
| Maximum Stored Waste Volume | Never store more than 10 gallons of hazardous waste in a lab. | [6] |
| Small Quantity Disposal (Sewer) | Prohibited for this class of chemicals. | [5][10] |
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Essential Safety and Handling Guide for 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with EN166 (EU) or 29 CFR 1910.133 (OSHA) standards. |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile rubber is a suitable option. Gloves must be inspected before use. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the powder or if ventilation is inadequate. |
| Body Protection | Laboratory coat | To prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Personal Preparation:
-
Thoroughly wash hands before and after handling the chemical.
-
Don the appropriate PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing.[1][3][4]
-
Weigh and handle the solid material in a manner that minimizes dust generation.
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of 8-Methoxy-[1][2][3]triazolo[1,5-A]pyridin-2-amine and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain.[4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated materials in a sealed bag or container for hazardous waste disposal.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture and dispose of the empty container in accordance with institutional guidelines.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
